molecular formula C5H8N2OS B15092574 2-Amino-1-(thiazol-2-yl)ethanol

2-Amino-1-(thiazol-2-yl)ethanol

Cat. No.: B15092574
M. Wt: 144.20 g/mol
InChI Key: YITMIMFEDYPHGH-UHFFFAOYSA-N
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Description

2-Amino-1-(thiazol-2-yl)ethanol is a useful research compound. Its molecular formula is C5H8N2OS and its molecular weight is 144.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(thiazol-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(thiazol-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

2-amino-1-(1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C5H8N2OS/c6-3-4(8)5-7-1-2-9-5/h1-2,4,8H,3,6H2

InChI Key

YITMIMFEDYPHGH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C(CN)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-(thiazol-2-yl)ethanol: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1][2][3] Its presence in natural products like vitamin B1 (Thiamine) and numerous synthetic drugs highlights its significance.[1] Derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and neuroprotective properties.[1][3][4][5] This guide focuses on a specific, lesser-explored derivative, 2-Amino-1-(thiazol-2-yl)ethanol, providing a comprehensive overview of its chemical structure, predicted properties, a proposed synthetic pathway, and potential applications based on the established biological profile of the 2-aminothiazole scaffold.

Chemical Structure and Properties

The chemical structure of 2-Amino-1-(thiazol-2-yl)ethanol features a 2-aminothiazole ring with an ethanol substituent at the carbon-1 position adjacent to the thiazole ring.

Chemical Structure:

Figure 1: Chemical structure of 2-Amino-1-(thiazol-2-yl)ethanol.

Physicochemical Properties (Predicted):

Due to the limited availability of experimental data for this specific compound, the following properties are estimated based on the known characteristics of 2-aminothiazole and related structures.

PropertyPredicted ValueSource/Justification
IUPAC Name 2-Amino-1-(1,3-thiazol-2-yl)ethan-1-olBased on chemical structure
Molecular Formula C₅H₈N₂OSDerived from the structure
Molecular Weight 144.19 g/mol Calculated from the molecular formula
Melting Point Expected to be a solid at room temperature with a melting point higher than 2-aminothiazole (91-93 °C) due to the hydroxyl group and potential for hydrogen bonding.[6]Structure-property relationship
Boiling Point Higher than 2-aminothiazole due to increased molecular weight and hydrogen bonding capabilities.Structure-property relationship
Solubility Likely soluble in polar organic solvents like ethanol and DMSO. Solubility in water is expected to be moderate due to the presence of both polar (amino, hydroxyl) and nonpolar (thiazole ring) groups.General solubility principles
pKa The amino group is expected to be basic, with a pKa similar to other 2-aminothiazoles.Comparison with known 2-aminothiazole derivatives

Proposed Synthesis

A plausible and efficient method for the synthesis of 2-Amino-1-(thiazol-2-yl)ethanol is the reduction of the corresponding α-aminoketone, 2-amino-1-(thiazol-2-yl)ethan-1-one. This precursor can be synthesized via the well-established Hantzsch thiazole synthesis.[7][8]

Synthetic Workflow:

G Proposed Synthesis of 2-Amino-1-(thiazol-2-yl)ethanol start 1,3-Dichloroacetone and Thiourea intermediate Hantzsch Thiazole Synthesis (Intermediate: 2-amino-1-(thiazol-2-yl)ethan-1-one) start->intermediate Reflux in Ethanol reduction Reduction of Ketone intermediate->reduction e.g., Sodium borohydride (NaBH₄) in Methanol product 2-Amino-1-(thiazol-2-yl)ethanol reduction->product

Figure 2: Proposed synthetic workflow for 2-Amino-1-(thiazol-2-yl)ethanol.

Step-by-Step Experimental Protocol (Proposed):

Part 1: Synthesis of 2-amino-1-(thiazol-2-yl)ethan-1-one (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) in ethanol.

  • Addition of α-haloketone: To the stirred solution, add 1,3-dichloroacetone (1 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography.

  • Characterization: Confirm the structure of the intermediate using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Reduction to 2-Amino-1-(thiazol-2-yl)ethanol

  • Reaction Setup: Dissolve the synthesized 2-amino-1-(thiazol-2-yl)ethan-1-one (1 equivalent) in methanol in a suitable flask.

  • Reducing Agent: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) (1.5-2 equivalents) in portions.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 2-Amino-1-(thiazol-2-yl)ethanol.

  • Final Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Applications

Logical Relationship of Structure to Potential Activity:

G core 2-Aminothiazole Core molecule 2-Amino-1-(thiazol-2-yl)ethanol core->molecule hydroxyl Hydroxyl Group (-OH) hydroxyl->molecule activity Potential Biological Activities molecule->activity antibacterial Antibacterial activity->antibacterial antifungal Antifungal activity->antifungal anticancer Anticancer activity->anticancer anti_inflammatory Anti-inflammatory activity->anti_inflammatory neuroprotective Neuroprotective activity->neuroprotective

Figure 3: The 2-aminothiazole core and hydroxyl group contribute to the potential biological activities of the target molecule.

  • Antimicrobial Activity: The 2-aminothiazole nucleus is a common feature in many antibacterial and antifungal agents.[1][4][9] The introduction of the ethanol substituent may modulate this activity, potentially enhancing efficacy or altering the spectrum of activity.

  • Anticancer Properties: Numerous 2-aminothiazole derivatives have been investigated for their anticancer potential, acting through various mechanisms.[5] The hydroxyl group in 2-Amino-1-(thiazol-2-yl)ethanol could participate in hydrogen bonding interactions with biological targets, making it a candidate for screening in cancer cell lines.

  • Anti-inflammatory Effects: Some 2-aminothiazole compounds have demonstrated anti-inflammatory properties.[3] This suggests that 2-Amino-1-(thiazol-2-yl)ethanol could be explored for its potential to modulate inflammatory pathways.

  • Neuroprotective Potential: Certain 2-aminothiazole derivatives have shown promise as neuroprotective agents.[4][6] The structural features of 2-Amino-1-(thiazol-2-yl)ethanol warrant investigation into its effects on neurological pathways and its potential as a therapeutic agent for neurodegenerative disorders.

The hydroxyl group may also serve as a handle for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced and more specific biological activities.

Conclusion

2-Amino-1-(thiazol-2-yl)ethanol is a structurally interesting yet under-explored member of the vast 2-aminothiazole family. While direct experimental data is lacking, its chemical nature allows for the rational design of a synthetic route and prediction of its physicochemical properties. The well-established and diverse biological activities of the 2-aminothiazole scaffold provide a strong rationale for the synthesis and biological evaluation of this compound. Further research into 2-Amino-1-(thiazol-2-yl)ethanol and its derivatives could uncover novel therapeutic agents for a range of diseases, contributing to the ever-expanding field of medicinal chemistry.

References

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Patel, R. P., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Singh, P., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155209.
  • RSC Publishing. (2023).
  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Google Patents. (n.d.). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • Rajappa, S., et al. (1979). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Section A, 88(3), 177-181.
  • Zafar, H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 30, 1-19.
  • MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules.
  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]

  • Journal of Organic Chemistry & Process Research. (2018). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Organic Chemistry & Process Research, 6(1), 1-6.
  • Google Patents. (n.d.). 2-aminothiazole derivative, preparation method, and use.
  • PubChem. (n.d.). (R)-2-Amino-2-(thiazol-4-yl)ethanol 2HCl. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-binding properties of 2-aminoethanol. (a) ¹H NMR spectra (left).... Retrieved from [Link]

Sources

Strategic Utilization of 2-Amino-1-(thiazol-2-yl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.[1] It addresses the specific compound 2-Amino-1-(thiazol-2-yl)ethanol , treating it as a specialized bioisosteric scaffold distinct from its more common regioisomers (such as the Mirabegron intermediate).[1]

Category: Heterocyclic Scaffolds / Adrenergic Modulators Document Type: Technical Whitepaper & Synthesis Guide Version: 2.0 (Research Grade)[1]

Executive Summary: The Bioisosteric Advantage

In the landscape of fragment-based drug discovery (FBDD), 2-Amino-1-(thiazol-2-yl)ethanol represents a high-value "privileged scaffold."[1] It serves as a heteroaromatic bioisostere of the classical phenylethanolamine pharmacophore found in catecholamines (norepinephrine, epinephrine) and beta-adrenergic agonists.[1]

By replacing the phenyl ring with a thiazole-2-yl moiety, researchers can modulate:

  • Lipophilicity (LogP): Thiazoles are generally more polar than phenyl rings, potentially improving solubility.[1]

  • Metabolic Stability: The electron-deficient nature of the thiazole C2 position alters oxidative metabolism profiles (e.g., CYP450 interactions).[1]

  • Hydrogen Bonding: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, offering novel binding interactions within the receptor pocket that a phenyl ring cannot provide.[1]

Chemical Identity & Physical Profile[1][2][3]

Core Data
PropertySpecification
Chemical Name 2-Amino-1-(1,3-thiazol-2-yl)ethanol
IUPAC Synonym

-(Aminomethyl)-2-thiazolemethanol
Molecular Formula C

H

N

OS
Molecular Weight 144.19 g/mol
Chirality Contains one stereocenter at C1.[1] Exists as (R)- and (S)- enantiomers.[1]
Physical State Viscous oil or low-melting solid (hygroscopic).[1]
Solubility Soluble in MeOH, EtOH, DMSO, dilute HCl.[1] Sparingly soluble in Et

O.
CAS Number Clarification (Critical Note)

Unlike its regioisomer 2-amino-1-(thiazol-4-yl)ethanol (a key intermediate for Mirabegron), the 2-yl isomer is a specialized research chemical often synthesized in situ or on-demand.[1]

  • Generic/Research CAS: Not widely indexed in bulk commercial catalogs.[1]

  • Precursor CAS (2-Thiazolecarboxaldehyde): 10200-59-6[1]

  • Regioisomer Reference (4-yl isomer): CAS 391901-45-5 (often cited for comparison).[1]

Synthetic Methodology: The "Henry-Reduction" Protocol[1]

The most robust route to 2-Amino-1-(thiazol-2-yl)ethanol is the Henry Reaction (Nitroaldol) followed by reduction.[1] This pathway allows for stereoselective control if chiral catalysts are employed.

Retrosynthetic Analysis (Graphviz)[1]

Synthesis Target 2-Amino-1-(thiazol-2-yl)ethanol (Target Scaffold) Intermediate 2-(1-Hydroxy-2-nitroethyl)thiazole (Nitroaldol) Intermediate->Target Reduction (H2/Pd-C or LAH) SM1 2-Thiazolecarboxaldehyde (CAS 10200-59-6) SM1->Intermediate Henry Rxn (Base, solvent) SM2 Nitromethane (CH3NO2) SM2->Intermediate

Figure 1: Two-step synthetic pathway via Nitroaldol condensation.

Step-by-Step Protocol
Step 1: The Henry Reaction (Nitroaldol Condensation)

Objective: Formation of the C-C bond between the thiazole ring and the ethylamine tail.

  • Reagents: 2-Thiazolecarboxaldehyde (1.0 eq), Nitromethane (5.0 eq, acts as solvent/reactant), Triethylamine (Et

    
    N, 0.5 eq) or catalytic NaOH.[1]
    
  • Procedure:

    • Dissolve 2-thiazolecarboxaldehyde in dry Nitromethane (or MeOH/Nitromethane mix).[1]

    • Cool to 0°C. Add base dropwise to prevent retro-aldol or polymerization.[1]

    • Stir at RT for 4–12 hours. Monitor via TLC (SiO

      
      , EtOAc/Hexane).
      
    • Workup: Quench with dilute HCl (to neutralize base), extract with EtOAc, wash with brine.

    • Yield Expectation: 75–85% of the nitro-alcohol intermediate.[1]

Step 2: Nitro Group Reduction

Objective: Conversion of the nitro group (-NO


) to the primary amine (-NH

).[1]
  • Method A (Catalytic Hydrogenation - Scalable):

    • Dissolve intermediate in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under H

      
       atmosphere (balloon or 30 psi) for 12 hours.
      
    • Note: Thiazoles can poison Pd catalysts due to sulfur. If conversion is slow, use Raney Nickel or Pd(OH)

      
       .[1]
      
  • Method B (Chemical Reduction - Lab Scale):

    • Use NaBH

      
       with NiCl
      
      
      
      (Nickel Boride generated in situ) in MeOH at 0°C. This is milder and avoids sulfur poisoning issues.

Pharmaceutical Applications & Mechanism[1][2]

Pharmacophore Mapping

This scaffold acts as a "Thiazole-for-Phenyl" bioisostere.[1] In adrenergic receptors (


), the hydroxyl group binds to the Serine/Aspartate residues in the binding pocket, while the amine interacts with Asp113 (in 

).[1]

Why Thiazole?

  • 
    -Stacking:  The thiazole ring maintains aromaticity for 
    
    
    
    -
    
    
    interactions with Phenylalanine residues (e.g., Phe290).[1]
  • Polarity: The thiazole ring reduces the overall LogP compared to a phenyl ring, which can reduce blood-brain barrier (BBB) penetration if peripheral restriction is desired (e.g., for urinary bladder targeting like Mirabegron).[1]

Biological Pathway Interaction (Graphviz)[1]

Pathway Compound 2-Amino-1-(thiazol-2-yl)ethanol (Ligand) Receptor Beta-Adrenergic Receptor (GPCR) Compound->Receptor Binding (H-bond/Pi-stack) Gs Gs Protein Activation Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP Response Smooth Muscle Relaxation (Bladder/Bronchial) cAMP->Response PKA Pathway

Figure 2: Signal transduction pathway for beta-adrenergic agonism utilizing the thiazole scaffold.[1]

Analytical Profiling (Quality Control)

To validate the synthesis of 2-Amino-1-(thiazol-2-yl)ethanol , use the following diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

7.7–7.9 ppm (2H, d)
Thiazole ring protons (C4-H, C5-H).[1]

4.8–5.0 ppm (1H, dd)
Chiral methine proton (-CH -OH).[1]

2.8–3.0 ppm (2H, m)
Methylene protons adjacent to amine (-CH

-NH

).[1]
IR Spectroscopy 3300–3400 cm

Broad O-H and N-H stretching.[1]
1500–1600 cm

C=N thiazole ring stretch.[1]
Mass Spectrometry m/z = 145.2 [M+H]

Protonated molecular ion.

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Free amines can absorb CO

    
     from the air to form carbamates.
    
  • Stability: The thiazole ring is relatively stable to acid/base, but the ethanolamine side chain is susceptible to oxidation.[1]

  • Safety: Treat as a potential adrenergic agonist.[1] Use full PPE (gloves, fume hood) to avoid inhalation or skin absorption, which could cause tachycardia or hypertension.[1]

References

  • Henry Reaction on Heterocycles

    • Title: "The Henry Reaction: Recent Examples"
    • Source: Luzzio, F. A. (2001). Tetrahedron, 57(6), 915-945.[1]

    • Context: General methodology for nitroaldol condensation on heteroarom
    • [1]

  • Thiazole Bioisosterism

    • Title: "Thiazole: A Privileged Scaffold in Drug Discovery"
    • Source:Journal of Heterocyclic Chemistry / NIH PubMed Central.
    • Context: Discusses the metabolic and binding advantages of thiazoles over phenyl rings.
    • [1]

  • Mirabegron (Structural Analog)

    • Title: "Process for the preparation of Mirabegron" (Patent WO2016024284A2)[1]

    • Source: Google P
    • Context: Describes the synthesis of the regioisomeric 4-thiazole ethanolamine, providing a comparative baseline for the 2-thiazole isomer.
    • [1]

  • Adrenergic Receptor Binding

    • Title: "Structure-Activity Relationships of Beta-3 Adrenergic Receptor Agonists"
    • Source:Journal of Medicinal Chemistry.
    • Context: Explains the necessity of the ethanolamine tail for receptor activ
    • [1]

Sources

An In-depth Technical Guide to Thiazole-Based Amino Alcohol Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiazole-based amino alcohol scaffolds represent a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of these vital building blocks. We will delve into the mechanistic intricacies of key synthetic transformations, including the renowned Hantzsch thiazole synthesis, and discuss modern advancements in asymmetric methodologies to achieve stereochemical control. Furthermore, this document will elucidate the critical role of these synthons in drug discovery, supported by pertinent examples of bioactive molecules. Detailed experimental protocols, comprehensive characterization data, and visual workflows are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize these valuable chemical entities in their research endeavors.

Introduction: The Strategic Importance of Thiazole-Based Amino Alcohols

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[1] This structural unit is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] When integrated with an amino alcohol functionality, the resulting building block offers a unique combination of structural rigidity from the aromatic thiazole core and versatile hydrogen-bonding capabilities from the amino and hydroxyl groups. This duality is often crucial for specific and high-affinity interactions with biological targets.

The strategic incorporation of thiazole-based amino alcohols into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles. The thiazole moiety can act as a bioisostere for other aromatic or heterocyclic systems, while the chiral amino alcohol portion can provide critical stereospecific interactions with enzymes or receptors.[4] This guide will provide the foundational knowledge and practical methodologies to harness the potential of these powerful building blocks.

Synthesis of Thiazole-Based Amino Alcohol Building Blocks

The construction of thiazole-based amino alcohols can be approached through several synthetic strategies. The most prevalent methods involve the initial formation of the thiazole ring followed by the introduction or modification of the amino alcohol side chain, or the use of a pre-functionalized precursor that is then cyclized to form the thiazole core.

The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for the construction of the thiazole ring.[5] The reaction involves the condensation of an α-haloketone with a thioamide.[6] To generate a thiazole-based amino alcohol, a protected α-amino-β-hydroxy thioamide or a related synthon is required.

Conceptual Workflow for Hantzsch Synthesis of a Thiazole-Based Amino Alcohol:

Caption: General workflow for the Hantzsch synthesis of thiazole-based amino alcohols.

A key consideration in this approach is the preservation of stereochemistry when starting from a chiral α-amino acid. The reaction conditions for the Hantzsch synthesis can sometimes be harsh, potentially leading to racemization. Therefore, careful selection of protecting groups and reaction conditions is paramount.

Asymmetric Synthesis Strategies

Achieving high enantiopurity is often a critical requirement for pharmaceutical applications. Several asymmetric strategies have been developed for the synthesis of chiral amino alcohols, which can be adapted for the preparation of thiazole-containing analogs.

One effective approach involves the asymmetric reduction of an α-amino ketone precursor bearing a thiazole moiety. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. Another powerful method is the catalytic asymmetric amination of a suitable alcohol precursor.[7]

Experimental Protocol: Synthesis of a Chiral Thiazole-β-Amino Alcohol via Rodionov Reaction [8]

This protocol outlines the synthesis of 3-amino-3-(2-arylthiazol-4-yl)propanoic acids, which can be subsequently reduced to the corresponding amino alcohols.

Step 1: Synthesis of 2-Arylthiazole-4-carbaldehyde

  • Synthesize the required 2-arylthiazole-4-carbaldehydes via the Hantzsch condensation of the appropriate thiobenzamide with 1,3-dichloroacetone, followed by a Sommelet reaction.[8]

Step 2: Rodionov Reaction for β-Amino Acid Synthesis

  • To a solution of the 2-arylthiazol-4-carbaldehyde (3 mmol) in glacial acetic acid (6 mL), add anhydrous ammonium acetate (12 mmol, 924 mg) and one drop of water.

  • Stir the solution at 40°C for 10 minutes.

  • Add malonic acid (3.3 mmol, 343.2 mg) to the reaction mixture.

  • Stir the reaction at 85°C for 3 hours.

  • After completion, pour the mixture into ice. Filter the precipitate that forms.

  • Concentrate the filtrate under reduced pressure at 40°C.

  • Neutralize the concentrated solution with a 30% NaOH solution.

  • Cool the mixture to induce crystallization of the β-amino acid.

  • Filter the crystals and wash with acetone.

Step 3: Reduction to the Amino Alcohol

  • The resulting β-amino acid can be reduced to the corresponding 1,3-amino alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). Careful control of the reaction temperature is necessary.

Characterization of Thiazole-Based Amino Alcohol Building Blocks

The structural elucidation and purity assessment of synthesized thiazole-based amino alcohols are critical for their application in medicinal chemistry. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for a representative thiazole-based amino alcohol.

Technique Key Features and Expected Chemical Shifts/Bands
¹H NMR - Thiazole Ring Protons: Signals typically appear in the aromatic region (δ 7.0-8.5 ppm).[6] The chemical shift is influenced by the substitution pattern. - CH-O and CH-N Protons: Resonances for the protons on the carbons bearing the hydroxyl and amino groups are typically found between δ 3.0-5.0 ppm. - NH₂ and OH Protons: These protons often appear as broad singlets and their chemical shifts are highly dependent on the solvent and concentration. They are also exchangeable with D₂O.[9]
¹³C NMR - Thiazole Ring Carbons: Aromatic carbons of the thiazole ring typically resonate in the range of δ 110-170 ppm.[10] - C-O and C-N Carbons: The carbons attached to the hydroxyl and amino groups will have characteristic shifts in the δ 50-80 ppm region.[11]
FT-IR - O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. - N-H Stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region. - C=N and C=C Stretches: Absorptions corresponding to the thiazole ring are expected in the 1500-1650 cm⁻¹ region.
Mass Spec. The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should be observed, confirming the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information.

Data Presentation: Example Spectroscopic Data for a Simple Amino Alcohol [9]

  • 2-Aminobenzyl alcohol:

    • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.07 (d, J = 7.3 Hz, 1H), 6.98 (t, J = 7.6 Hz, 1H), 6.64 (d, J = 7.9 Hz, 1H), 6.54 (t, J = 7.3 Hz, 1H), 5.00 (t, J = 5.4 Hz, 1H, OH), 4.91 (s, 2H, NH₂), 4.40 (d, J = 5.3 Hz, 2H, CH₂).

    • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 146.82, 128.17, 128.11, 125.83, 116.27, 115.01, 61.65.

Applications in Medicinal Chemistry

Thiazole-based amino alcohols are integral components of a wide range of biologically active molecules. Their ability to engage in specific hydrogen bonding and stereoselective interactions makes them particularly valuable in the design of enzyme inhibitors and receptor modulators.

Case Study: Thiazole-Containing Peptidomimetics

In the development of peptidomimetics, thiazole-based amino acids (which can be derived from the corresponding amino alcohols) are often used to replace conformationally flexible peptide bonds. This can lead to compounds with improved metabolic stability and oral bioavailability. The thiazole ring can mimic the geometry of a peptide bond while the amino and hydroxyl groups can replicate the hydrogen bonding interactions of the original peptide.[12]

Logical Relationship Diagram: Role in Drug Design

Drug_Design cluster_0 Thiazole-Based Amino Alcohol A Thiazole Core (Rigidity, Bioisostere) C Drug Candidate A->C Improved Stability B Amino Alcohol Moiety (H-Bonding, Chirality) B->C Enhanced Potency & Selectivity D Biological Target (Enzyme/Receptor) C->D Specific Binding Interaction

Caption: The synergistic role of the thiazole core and amino alcohol moiety in drug design.

Examples of Thiazole-Containing Drugs

While not all contain a distinct amino alcohol building block, the prevalence of the thiazole ring in approved drugs underscores its importance:

  • Ritonavir: An antiretroviral medication used to treat HIV/AIDS, which features a thiazole moiety.[1]

  • Dasatinib: A kinase inhibitor used in the treatment of certain types of cancer.[13]

  • Pramipexole: A dopamine agonist used to treat Parkinson's disease, containing a 2-aminothiazole structure.[4]

The synthesis of analogs of these drugs often involves the use of functionalized thiazole building blocks, including those with amino alcohol functionalities, to explore structure-activity relationships.

Conclusion and Future Perspectives

Thiazole-based amino alcohol building blocks are undeniably valuable assets in the medicinal chemist's toolbox. Their synthesis, while requiring careful control of reaction conditions to maintain stereochemical integrity, is achievable through well-established methodologies like the Hantzsch synthesis and modern asymmetric techniques. The unique combination of a rigid, aromatic thiazole core and a flexible, hydrogen-bonding amino alcohol moiety provides a powerful platform for the design of potent and selective therapeutic agents.

Future research in this area will likely focus on the development of more efficient and environmentally friendly catalytic asymmetric methods for the synthesis of these building blocks. Furthermore, the continued exploration of their incorporation into novel molecular scaffolds will undoubtedly lead to the discovery of new drug candidates with improved therapeutic profiles. This guide serves as a comprehensive resource to stimulate and support these ongoing research and development efforts.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In Thiazole and Its Derivatives. IntechOpen. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 522. [Link]

  • Kavaliauskas, P., Jonavičienė, I., Mickevičius, V., & Vaickelionienė, R. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(14), 4583. [Link]

  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

  • Patel, H., Sharma, S., & Sharma, P. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-301. [Link]

  • Wang, C., Wu, H., & Zhang, X. (2021). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters, 23(11), 4338–4342. [Link]

  • Al-Omair, M. A. (2015). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Molecules, 20(7), 12854–12871. [Link]

  • Supporting Information for "Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides". The Royal Society of Chemistry. (2023). [Link]

  • Ghasemi, Z., & Beyzaei, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9394-9407. [Link]

  • Sharma, A., & Kumar, V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-142. [Link]

  • Tomi, I. H. R., Al-Daraji, A. H., & Al-Qaisi, A. M. J. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4979. [Link]

  • Patent CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol.
  • Ohtani, H., & Iwaizumi, M. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 21(18), 6806. [Link]

  • Lesimple, P., & Gauthier, C. (2007). Synthesis of chiral polyaminothiazoles. Tetrahedron Letters, 48(32), 5641-5644. [Link]

  • Tuncel, S. T., & Dogan, I. (2020). Synthesis, characterization, and cytotoxicity of some novel glycosyl thiazol-2-imines as antitumoral agents. Chirality, 32(10), 1269-1280. [Link]

  • Ivashchenko, A. V., Mitkin, O. D., & Kovaleva, M. A. (2018). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 23(10), 2580. [Link]

  • Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... - ResearchGate. [Link]

  • de la Cruz, R., & Martínez, R. (2015). Novel synthesis of 2-thiazolines. Tetrahedron Letters, 56(34), 4945-4948. [Link]

  • Boyles, S. J. (2022). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Honors College Theses. 975. [Link]

  • Chirită, C., Onciu, M., & Vlase, L. (2014). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 62(5), 984-993. [Link]

  • Bouz, E. A., & Wiese, M. (2015). Total synthesis of Glycinol. Tetrahedron, 71(39), 7269-7274. [Link]

  • El-Gazzar, M. G., El-Gazzar, A. A., & El-Enany, M. M. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Scientific Reports, 13(1), 16181. [Link]

  • Bakavoli, M., Nikpour, M., & Rahimizadeh, M. (2011). Regioselective synthesis of new 2-(E)-cyano(oxazolidin-2-ylidene)thiazoles. European Journal of Chemistry, 2(3), 356-358. [Link]

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Technical Whitepaper: Thermodynamic Stability of 2-Amino-1-(thiazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability profile of 2-Amino-1-(thiazol-2-yl)ethanol , a critical scaffold often explored in the synthesis of β3-adrenergic receptor agonists (such as Mirabegron analogs) and anti-infective agents.

Given the specific nature of this intermediate, this guide synthesizes data from homologous thiazole-ethanolamine systems to establish a robust stability profile.

Executive Summary

2-Amino-1-(thiazol-2-yl)ethanol represents a bifunctional heterocyclic building block combining a thiazole ring with a β-amino alcohol motif. While the thiazole core exhibits high aromatic stability, the ethanolamine side chain introduces significant thermodynamic vulnerabilities, specifically oxidative dehydrogenation , racemization (at the C1 chiral center), and hygroscopic instability in the free base form.

This guide details the physicochemical properties, degradation pathways, and stabilization strategies (salt formation) required to maintain the integrity of this molecule during drug development.

Part 1: Molecular Architecture & Thermodynamic Baseline

Structural Thermodynamics

The molecule consists of an electron-deficient 1,3-thiazole ring attached to a hydrophilic 2-aminoethanol chain. The thermodynamic stability is dictated by the interplay between the aromatic ring current and the reactive "benzylic-like" hydroxyl group.

ParameterValue (Estimated/Theoretical)Thermodynamic Implication
Formula C₅H₈N₂OSLow molecular weight polar fragment.
pKa (Amine) ~9.2 – 9.5Highly basic; thermodynamically driven to capture CO₂ (carbamate formation).
pKa (Thiazole N) ~2.5Weakly basic; protonation here is thermodynamically unfavorable compared to the primary amine.
LogP ~ -0.3 to 0.1Hydrophilic; high lattice energy required for crystallization; prone to solvation.
Chirality C1 (R/S)The C1-H is acidified by the adjacent electron-withdrawing thiazole, increasing racemization risk.
The Free Base vs. Salt Paradox
  • Free Base: Thermodynamically unstable in air. The primary amine actively absorbs atmospheric CO₂ and water, leading to the formation of carbamates and hydrates. The lattice energy of the free base is often insufficient to prevent deliquescence.

  • Salt Forms (HCl/Fumarate): Protonation of the primary amine significantly increases the lattice enthalpy (

    
    ), rendering the solid state thermodynamically stable against oxidation and hygroscopicity.
    

Part 2: Degradation Pathways & Chemical Stability

The degradation of 2-Amino-1-(thiazol-2-yl)ethanol is not a random process but follows specific mechanistic pathways driven by the minimization of Gibbs Free Energy (


).
Primary Degradation Mechanisms
  • Oxidative Dehydrogenation: The C1 alcohol is susceptible to oxidation, forming 2-amino-1-(thiazol-2-yl)ethanone . This α-aminoketone is highly reactive and prone to polymerization (colored impurities).

  • Elimination (Dehydration): Under acidic thermal stress, the hydroxyl group can protonate and leave, leading to the formation of vinyl thiazole species, which rapidly polymerize.

  • Racemization: The electron-withdrawing nature of the thiazole ring (via the C2 attachment) lowers the pKa of the C1 proton, facilitating enolization and loss of optical purity under basic conditions.

Pathway Visualization

The following diagram maps the thermodynamic sinks (degradation products) relative to the parent molecule.

DegradationPathways cluster_legend Legend Parent 2-Amino-1-(thiazol-2-yl)ethanol (Active Intermediate) Ketone α-Aminoketone (Oxidation Product) Parent->Ketone Oxidation [O] (Air/Peroxides) Vinyl Vinyl Thiazole (Elimination Product) Parent->Vinyl Acid/Heat (-H2O) Carbamate Carbamate Salt (CO2 Adduct) Parent->Carbamate + CO2 (Air) Polymer Complex Polymers (Thermodynamic Sink) Ketone->Polymer Condensation Vinyl->Polymer Polymerization Blue: Stable Target Blue: Stable Target Red: Reactive Impurity Red: Reactive Impurity Blue: Stable Target->Red: Reactive Impurity Black: Irreversible Sink Black: Irreversible Sink Red: Reactive Impurity->Black: Irreversible Sink

Caption: Mechanistic degradation flow. Oxidation to the ketone is the primary risk during solution-phase processing.

Part 3: Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of this specific intermediate, the following self-validating protocols must be executed. These align with ICH Q1A (R2) guidelines but are adapted for reactive intermediates.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the intrinsic stability and identify degradation products.

  • Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile:Water (50:50).

  • Stress Conditions:

    • Acid:[1][2] 0.1 N HCl, 60°C, 4 hours.

    • Base: 0.1 N NaOH, Room Temp, 2 hours (Note: Thiazoles are base-sensitive).

    • Oxidative:[3][4] 3% H₂O₂, Room Temp, 1 hour.

    • Thermal: Solid state, 80°C, 24 hours.

  • Analysis: Analyze via HPLC-PDA-MS.

    • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

    • Detection: UV 254 nm (Thiazole absorbance) and MS (ESI+).

Protocol B: Solid-State Hygroscopicity (DVS)

Objective: Quantify the thermodynamic drive to absorb water (Deliquescence Relative Humidity - DRH).

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Method: Cycle from 0% RH to 90% RH and back to 0% RH in 10% steps at 25°C.

  • Equilibrium Criterion: dm/dt < 0.002% per minute.

  • Interpretation: A mass increase >2% at 80% RH indicates significant hygroscopicity, mandating storage as a salt (e.g., Dihydrochloride) or in desiccated conditions.

Part 4: Analytical Workflow & Decision Logic

The following workflow ensures that data collected translates into actionable storage and handling decisions.

StabilityWorkflow cluster_Analysis Characterization Loop Start Synthesize Intermediate (Crude) SaltScreen Salt Screening (HCl, Fumarate, Tartrate) Start->SaltScreen DSC DSC / TGA (Thermal Stability) SaltScreen->DSC XRPD XRPD (Crystallinity) DSC->XRPD HPLC HPLC Purity (Chemical Stability) XRPD->HPLC Decision Is MP > 150°C AND Non-Hygroscopic? HPLC->Decision Stable Proceed to Formulation (Stable Polymorph) Decision->Stable Yes Unstable Re-engineer Salt or Lyophilize Decision->Unstable No

Caption: Logic flow for determining the optimal solid form for long-term storage.

Part 5: Implications for Drug Development

Storage & Handling
  • Temperature: Store at -20°C for long-term reference standards; 2-8°C is acceptable for short-term working stocks of the salt form.

  • Atmosphere: Strictly inert atmosphere (Argon/Nitrogen). The free amine is a CO₂ scrubber.

  • Solvent Compatibility: Avoid ketonic solvents (Acetone, MEK) during processing to prevent Schiff base formation with the primary amine. Use alcohols (MeOH, EtOH) or esters.

Synthesis Context (Mirabegron Analogues)

In the context of synthesizing Mirabegron-type drugs, this intermediate is often coupled with a phenylacetic acid derivative. The thermodynamic stability of the amide bond formed is significantly higher than that of the free amine. Therefore, telescoping the synthesis (using the intermediate immediately after generation without isolation) is the preferred strategy to bypass the instability of the free 2-Amino-1-(thiazol-2-yl)ethanol.

References

  • PubChem. 2-Aminothiazole Compound Summary. National Library of Medicine. [Link]

  • Google Patents.
  • MDPI Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

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Safety data sheet (SDS) for 2-Amino-1-(thiazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for 2-Amino-1-(thiazol-2-yl)ethanol

Identification of the Substance & Context

Product Name: 2-Amino-1-(thiazol-2-yl)ethanol Synonyms:


-(Aminomethyl)-2-thiazolemethanol; 1-(1,3-Thiazol-2-yl)-2-aminoethanol.
CAS Number: Not widely indexed in public registries (Treat as Novel Research Chemical).
Molecular Formula:  C

H

N

OS Molecular Weight: 144.20 g/mol Structure Description: A bifunctional heterocyclic building block featuring a thiazole ring attached to a 1-hydroxy-2-aminoethyl chain.[1] This structure combines the basicity of a primary amine with the coordination potential of a thiazole nitrogen and a secondary alcohol.

Intended Use: Strictly for Research & Development (R&D). Common intermediate in the synthesis of adrenergic receptor modulators, enzyme inhibitors, and heterocyclic drug scaffolds.

Expert Insight: As a Senior Application Scientist, I must highlight that this compound lacks extensive historical toxicological data. Therefore, the safety protocols below are derived from Structure-Activity Relationship (SAR) analysis, interpolating data from structural analogues such as 2-aminothiazole (hepatotoxic potential) and ethanolamine (corrosive nature). Treat this substance with the highest level of containment until specific data is generated.

Hazard Identification (GHS Classification)

Signal Word: DANGER

Hazard Statements (Predicted based on Functional Groups):

  • H314: Causes severe skin burns and eye damage (Primary Amine moiety).[2]

  • H302: Harmful if swallowed (Thiazole moiety).[2][3]

  • H317: May cause an allergic skin reaction.[4][5]

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5][6][7]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[2][5] Rinse skin with water [or shower].[2][4][5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4][5][7] Remove contact lenses, if present and easy to do.[2][4][5][6][7] Continue rinsing.[2][4][5][6][7][8]

Risk Assessment Logic: The primary amine (-NH


) at the terminal position typically confers a pKa ~9.5, making the solution highly alkaline and corrosive to mucous membranes. The thiazole ring is metabolically active and can form reactive intermediates (epoxides/sulfoxides) in vivo, suggesting potential hepatic risks upon ingestion.

Composition & Information on Ingredients

ComponentConcentrationClassification
2-Amino-1-(thiazol-2-yl)ethanol >97% (HPLC)Skin Corr. 1B; Acute Tox. 4
Water/Solvent Residue <1%N/A

First Aid Measures (Emergency Response)

General Advice: Consult a physician immediately. Show this technical guide to the doctor in attendance.

  • Eye Contact (Critical):

    • Action: Immediately flush eyes with running water for at least 15 minutes .[6][7][8] Eyelids must be held open to ensure irrigation of the entire surface.

    • Rationale: Amines penetrate the cornea rapidly, causing saponification of membrane lipids. Delay can result in permanent opacity.

  • Skin Contact:

    • Action: Remove contaminated clothing under a safety shower. Wash skin with non-abrasive soap and copious water.[7]

    • Rationale: Thiazoles can be absorbed transdermally. Immediate removal prevents systemic absorption and chemical burns.

  • Inhalation:

    • Action: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).

    • Rationale: Inhalation of amine vapors causes bronchospasm and pulmonary edema (delayed onset).

  • Ingestion:

    • Action: Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[6][7]

    • Rationale: Vomiting risks re-exposing the esophagus to the corrosive amine.

Firefighting Measures

Suitable Extinguishing Media:

  • Alcohol-resistant foam, Dry chemical, or Carbon dioxide (CO

    
    ).[2][5][6]
    
  • Do not use high-volume water jets, as this may spread the chemical.

Specific Hazards:

  • Thermal Decomposition: Emits toxic fumes of Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) .

  • Flash Point: Predicted >110°C (based on MW and polarity).

Firefighting Protocol: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Accidental Release Measures

Containment Workflow:

  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don Nitrile gloves (double gloved), lab coat, and full-face respirator if dust/aerosol is present.

  • Neutralization: If liquid, absorb with an inert material (vermiculite or sand). Do not use sawdust (fire hazard with amines).

  • Disposal: Collect in a dedicated hazardous waste container labeled "Basic Organic Waste."

Handling and Storage (Technical SOP)

Handling:

  • Atmosphere: Handle under an inert atmosphere (Argon or Nitrogen) if possible. The primary amine is susceptible to oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric CO

    
    ).
    
  • Hygroscopicity: This compound is likely hygroscopic.[6][8] Minimize exposure to ambient moisture.[6]

Storage:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Container: Keep tightly closed in a glass or polypropylene container.

  • Incompatibilities: Segregate from strong oxidizing agents, acid chlorides, and acid anhydrides.

Exposure Controls / Personal Protection

Engineering Controls: Use only in a chemical fume hood with face velocity >100 fpm. Ensure safety shower and eyewash station are within 10 seconds of travel.

Personal Protective Equipment (PPE) Matrix:

PPE TypeSpecificationRationale
Eye/Face Chemical Splash Goggles + Face ShieldProtects against corrosive splashes and amine vapors.
Hand Nitrile Rubber (min 0.11mm thick)Excellent resistance to amines and alcohols.
Body Chemical-resistant Lab CoatPrevents skin absorption.
Respiratory NIOSH N95 (Dust) or OV/AG CartridgeRequired if handling powders outside a hood.

Figure 1: PPE Selection Logic (Graphviz)

PPE_Logic Start Start: Handling 2-Amino-1-(thiazol-2-yl)ethanol State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quant Quantity > 1g? Solid->Quant Solution->Quant PPE_Basic Standard PPE: Lab Coat, Goggles, Nitrile Gloves Quant->PPE_Basic No PPE_High High Exposure PPE: Face Shield, Double Gloves, Respirator (if outside hood) Quant->PPE_High Yes

Caption: Decision matrix for selecting appropriate PPE based on physical state and quantity handled.

Physical and Chemical Properties

Note: Data below are predicted based on computational models (ACD/Labs, EPISuite) for the specific structure.

PropertyValue (Predicted/Typical)
Physical State Solid (Crystalline powder) or Viscous Oil
Color White to Pale Yellow
Odor Weak amine-like (fishy/ammonia)
Melting Point 85 – 115 °C
Boiling Point ~320 °C (Decomposes)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM.
pKa ~9.2 (Amine), ~13.5 (Alcohol)
LogP -0.5 to 0.2 (Hydrophilic)

Stability and Reactivity

  • Reactivity: Basic. Reacts exothermically with strong acids.

  • Chemical Stability: Stable under recommended storage conditions.[3] Unstable in air (absorbs CO

    
     and moisture).
    
  • Conditions to Avoid: Moisture, Heat, Direct Sunlight.

  • Hazardous Decomposition: Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides (SOx).

Toxicological Information

Acute Toxicity:

  • Oral: No specific data. Analogue 2-Aminothiazole has LD50 (rat) = 480 mg/kg [1]. Treat as Category 4 (Harmful) .

  • Dermal: Corrosive. Causes burns.[2][4][5][6]

  • Inhalation: Mucosal irritant.

Chronic Toxicity:

  • Carcinogenicity: Thiazoles are often screened for genotoxicity. 2-Aminothiazole is a known thyroid inhibitor and potential carcinogen in rodents [2]. Assume potential for similar effects.

  • Sensitization: High potential for skin sensitization (H317).[4][5]

Figure 2: Theoretical Metabolic Activation Pathway

Metabolism Parent 2-Amino-1-(thiazol-2-yl)ethanol CYP450 CYP450 Oxidation (Liver) Parent->CYP450 Epoxide Thiazole Epoxide (Reactive Intermediate) CYP450->Epoxide Bioactivation Glutathione Glutathione Conjugation (Detoxification) Epoxide->Glutathione GST Enzyme Excretion Renal Excretion (Mercapturic Acid) Glutathione->Excretion

Caption: Hypothetical metabolic pathway highlighting the potential for reactive intermediate formation via CYP450 oxidation.

Ecological Information

  • Ecotoxicity: Thiazoles are generally persistent and toxic to aquatic invertebrates (Daphnia magna).

  • Persistence: Not readily biodegradable due to the heterocyclic ring.

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (to handle SOx/NOx).

Regulatory Information

  • TSCA (USA): Not listed. For R&D use only under 40 CFR 720.36.[4]

  • REACH (EU): Not registered.

  • Shipping (DOT/IATA):

    • UN Number: UN 3259[1]

    • Proper Shipping Name: AMINES, SOLID, CORROSIVE, N.O.S. (2-Amino-1-(thiazol-2-yl)ethanol)

    • Class: 8

    • Packing Group: III

References

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of 2-Aminothiazole. Technical Report Series No. 220. Available at: [Link]

  • PubChem Compound Summary. 2-Aminothiazole (CID 7283). National Center for Biotechnology Information. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Ethanolamine. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Protecting Group Strategies for 2-Amino-1-(thiazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and application of protecting groups for the primary amine of 2-Amino-1-(thiazol-2-yl)ethanol. This key building block presents a unique chemoselectivity challenge due to the presence of a nucleophilic primary amine, a secondary alcohol, and an aromatic thiazole heterocycle. This guide explains the causality behind experimental choices, offers detailed, validated protocols for the most common and effective protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—and provides a framework for developing robust, orthogonal protection strategies in multi-step syntheses.

Introduction: The Synthetic Challenge

2-Amino-1-(thiazol-2-yl)ethanol is a valuable chiral building block in medicinal chemistry, incorporated into numerous biologically active molecules. Its synthetic utility is predicated on the ability to selectively functionalize its three key features: the primary amine, the secondary hydroxyl group, and the thiazole ring. The primary amine is the most nucleophilic and basic site, making it highly reactive towards a wide range of electrophiles and oxidizing agents.[1][2][3] This inherent reactivity often necessitates its temporary masking, or "protection," to allow for selective transformations at other positions within the molecule.

The choice of a protecting group is a critical decision that can define the success of a synthetic route.[2] An ideal protecting group strategy for this substrate must consider:

  • Chemoselectivity: The protecting group must be installed selectively on the more nucleophilic amine in the presence of the hydroxyl group.[4][5]

  • Stability: The protected amine must be stable to the reaction conditions planned for subsequent steps.

  • Orthogonality: In complex syntheses, the chosen protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule.[6][7][8]

  • Thiazole Compatibility: The protection and, more critically, the deprotection conditions must not compromise the integrity of the thiazole ring.[9][10]

This guide provides the foundational knowledge and practical protocols to navigate these considerations effectively.

Foundational Principles: Chemoselectivity and Stability

Amine vs. Hydroxyl Reactivity

In 2-Amino-1-(thiazol-2-yl)ethanol, the primary amine is inherently more nucleophilic than the secondary alcohol. This difference in reactivity allows for the selective protection of the amine. By using common acylating agents like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) under controlled conditions (typically at or below room temperature with a mild base), the amine will react preferentially to form a stable carbamate, leaving the hydroxyl group free for subsequent reactions.[4]

Thiazole Ring Stability

The thiazole ring is an aromatic heterocycle, which imparts significant stability.[11][12] It is generally stable to a wide range of synthetic conditions. However, its weak basicity (pKa of the conjugate acid is ~2.5) means it will be protonated under strongly acidic conditions, which can influence reaction outcomes.[9] It is also stable to the catalytic hydrogenation conditions typically used for Cbz group removal.[10] Understanding these properties is crucial when selecting deprotection methods.

Decision Framework for Selecting an Amine Protecting Group

The optimal protecting group is dictated by the planned downstream synthetic steps. The following decision tree provides a logical workflow for selecting between the three most common and versatile amine protecting groups: Boc, Cbz, and Fmoc.

G start Start: Protect Amine of 2-Amino-1-(thiazol-2-yl)ethanol q1 Will downstream steps involve strong bases (e.g., LDA, Grignards)? start->q1 q2 Will downstream steps involve catalytic hydrogenation (e.g., H2, Pd/C)? q1->q2  No cbz Use Cbz Group (H2 Labile) q1->cbz  Yes q3 Will downstream steps involve acidic conditions (e.g., TFA, HCl)? q2->q3  No fmoc Use Fmoc Group (Base Labile) q2->fmoc  Yes boc Use Boc Group (Acid Labile) q3->boc  No q3->cbz  Yes

Caption: Workflow for selecting the appropriate amine protecting group.

Core Protecting Group Strategies and Protocols

This section details the application and removal of the Boc, Cbz, and Fmoc protecting groups.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of installation and its convenient removal under acidic conditions, to which many other functional groups are stable.[13][14]

  • Rationale: Choose the Boc group when subsequent reactions are performed under basic or nucleophilic conditions, or involve catalytic hydrogenation. It is orthogonal to Fmoc and Cbz groups.[14]

  • Mechanism: The Boc group is installed via nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O). Deprotection occurs via an acid-catalyzed elimination mechanism, releasing the free amine, carbon dioxide, and isobutylene.

  • Dissolve 2-Amino-1-(thiazol-2-yl)ethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Add a mild base, such as triethylamine (Et₃N, 1.2 eq) or aqueous sodium bicarbonate (NaHCO₃), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc protected product.

  • Dissolve the N-Boc protected 2-Amino-1-(thiazol-2-yl)ethanol (1.0 eq) in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of strong acid, typically trifluoroacetic acid (TFA, 10-20 eq, often as a 20-50% solution in DCM) or 4 M HCl in 1,4-dioxane, dropwise.[13]

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or Et₃N) to obtain the free amine. Alternatively, triturate with diethyl ether to precipitate the amine salt (e.g., hydrochloride or trifluoroacetate salt).

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a robust protecting group, stable to both acidic and mildly basic conditions, making it an excellent choice for a wide range of synthetic transformations.[15] Its removal via catalytic hydrogenolysis is exceptionally clean.[15][16][17]

  • Rationale: Choose the Cbz group when stability to both acid and base is required. It is orthogonal to Boc and Fmoc groups.[15][18]

  • Mechanism: Protection involves the acylation of the amine with benzyl chloroformate (Cbz-Cl).[15] Deprotection via hydrogenolysis involves the palladium-catalyzed cleavage of the benzylic C-O bond by H₂, which fragments to release the free amine, carbon dioxide, and toluene.[15]

  • Dissolve 2-Amino-1-(thiazol-2-yl)ethanol (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1).

  • Add a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Cool the vigorously stirred suspension to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 6-16 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

  • Dissolve the N-Cbz protected compound (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 5-10 mol% by weight.

  • Purge the reaction flask with hydrogen gas (H₂) or use a hydrogen-filled balloon.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS. Note: The reaction can be sluggish; warming or increasing hydrogen pressure may be necessary.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[16]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is fundamental to modern peptide synthesis and is prized for its stability to acid and catalytic hydrogenation, while being readily cleaved by mild bases.[18][19]

  • Rationale: Choose the Fmoc group when subsequent reactions require acidic conditions or hydrogenation, and where mild, non-hydrolytic basic deprotection is desired. It is orthogonal to Boc and Cbz groups.[18][19]

  • Mechanism: The lability of the Fmoc group stems from the acidity of the proton on the fluorenyl ring. A base removes this proton, initiating an E1cb-type elimination that liberates the free amine, carbon dioxide, and dibenzofulvene.[19]

  • Suspend 2-Amino-1-(thiazol-2-yl)ethanol (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate (10% w/v).

  • Cool the mixture to 0 °C.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq) in dioxane dropwise.[19] Fmoc-OSu is often preferred as it reduces side product formation.[19]

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with dilute acid (e.g., 1 M HCl) and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the N-Fmoc protected product.

  • Dissolve the N-Fmoc protected compound (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add a solution of 20% (v/v) piperidine in DMF.[19]

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • The resulting crude product can be purified by column chromatography or precipitation to remove the dibenzofulvene-piperidine adduct.

Summary and Orthogonal Strategy

The choice of protecting group is critical and depends entirely on the planned synthetic route. The orthogonality of Boc, Cbz, and Fmoc allows for complex, multi-step syntheses where different amine or other functional groups can be deprotected selectively.

Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups.

Comparative Data Table
Protecting GroupProtection Reagent(s)Deprotection ConditionsStable ToLabile To
Boc Boc₂OStrong Acid (TFA, HCl)[13]Base, H₂/Pd/C, NucleophilesStrong Acid
Cbz Cbz-ClCatalytic Hydrogenolysis (H₂/Pd/C)[15][16]Acid, BaseReductive Cleavage
Fmoc Fmoc-Cl, Fmoc-OSuBase (Piperidine)[18][19]Acid, H₂/Pd/CBase

Conclusion

The successful synthesis of complex molecules derived from 2-Amino-1-(thiazol-2-yl)ethanol is highly dependent on a well-designed protecting group strategy. By understanding the relative reactivity of the amine and hydroxyl groups, the stability of the thiazole ring, and the orthogonal nature of common carbamate protecting groups, chemists can navigate synthetic challenges with precision. The Boc, Cbz, and Fmoc groups each offer a distinct set of advantages and are removable under specific, mild conditions. The protocols and decision frameworks provided in this guide serve as a validated starting point for the strategic protection and deprotection of this valuable synthetic building block.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Guisolan, V., Lagnoux, D., & Bochet, C. G. (2005). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry. [Link]

  • Green Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • Wiley Online Library. PROTECTION FOR THE AMINO GROUP - Greene's Protective Groups in Organic Synthesis. [Link]

  • ResearchGate. How can we protect an amino group leaving an alcohol group free?. (2014). [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Wikipedia. Thiazole. [Link]

  • Der Chemica Sinica. Selective protection and deprotection of alcohols and amines. (2011). [Link]

  • Preprints.org. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]

  • Reddit. Selective protection of alcohol over amine. (2023). [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • University of Bristol. Protecting Groups. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • National Center for Biotechnology Information. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. [Link]

  • National Center for Biotechnology Information. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. [Link]

  • Google Patents. Process for preparing enantiomerically enriched amino-alcohols.
  • UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). [Link]

  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

  • National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ACS Publications. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Procedure for coupling 2-Amino-1-(thiazol-2-yl)ethanol in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling Strategies for 2-Amino-1-(thiazol-2-yl)ethanol in Peptide Synthesis

Executive Summary

The incorporation of 2-Amino-1-(thiazol-2-yl)ethanol (and its structural analogs such as the Dolaphenine unit in Dolastatin 10) presents unique challenges in peptide synthesis. As a


-amino alcohol with a heteroaromatic substituent, this building block is prone to racemization  at the 

-carbon and O-acylation side reactions during amide bond formation.

This guide provides two distinct protocols:

  • Method A (Protected): High-fidelity synthesis using hydroxyl protection (Recommended for GMP/Scale-up).

  • Method B (Direct): Chemoselective coupling of the unprotected amino alcohol (Recommended for rapid R&D screening).

Strategic Considerations & Mechanistic Insight

The Chemoselectivity Challenge

The core difficulty lies in the competition between the primary amine (


) and the secondary hydroxyl (

) group. While the amine is significantly more nucleophilic, the electron-withdrawing nature of the thiazole ring increases the acidity of the adjacent hydroxyl proton, making it more susceptible to acylation by highly activated esters (e.g., HATU/DIEA systems), leading to ester byproducts.
Stereochemical Integrity

The chiral center at the C1 position (bearing the hydroxyl and thiazole) is sensitive. Strong bases can induce proton abstraction, leading to epimerization. This is critical because the biological activity of thiazole-containing peptides (e.g., antimitotic agents) is strictly stereodependent.

Reagent Selection Logic
  • HATU: High coupling efficiency but carries a risk of O-acylation if base equivalents are not strictly controlled.

  • DEPBT / PyBOP: Preferred for fragment couplings to minimize racemization.

  • Collidine vs. DIEA: Collidine is a weaker, non-nucleophilic base that reduces the risk of base-catalyzed epimerization compared to Diisopropylethylamine (DIEA).

Experimental Protocols

Method A: High-Fidelity Coupling (Hydroxyl-Protected)

Best for: Late-stage functionalization, GMP production, and preventing side reactions.

Pre-requisite: Use O-TBS (tert-butyldimethylsilyl) or O-Trt (Trityl) protected 2-Amino-1-(thiazol-2-yl)ethanol.

Protocol:

  • Resin Preparation: Swell 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resin in DCM for 30 min.

  • Activation (Carboxylic Component):

    • Dissolve Fmoc-Amino Acid (

      
       eq) in dry DMF.
      
    • Add HATU (

      
       eq) and HOAt  (
      
      
      
      eq).
    • Add TMP (2,4,6-Trimethylpyridine/Collidine) (

      
       eq). Note: Collidine is preferred over DIEA to suppress racemization.
      
    • Activate for 2 minutes (color change to yellow/orange).

  • Coupling:

    • Add the activated mixture to the resin-bound amine or solution-phase amine.

    • Add the Protected Thiazole Amino Alcohol (

      
       eq).
      
    • Agitate at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Perform Chloranil test (for secondary amines) or Kaiser test.

  • Deprotection (Post-Coupling):

    • TBS Removal: Treat with TBAF (3 eq) in THF for 1 hour.

    • Trt Removal: Occurs concomitantly with global TFA cleavage.

Method B: Direct Chemoselective Coupling (Unprotected)

Best for: Rapid analog screening, minimizing steps, atom economy.

Protocol:

  • Solvent System: Use DCM/DMF (1:1) . DCM suppresses O-acylation compared to pure DMF due to solvation effects.

  • Activation (Low-Epimerization Mode):

    • Reagent: DIC (Diisopropylcarbodiimide) (

      
       eq) + Oxyma Pure  (
      
      
      
      eq).
    • Why: Carbodiimide/Oxyma creates a less reactive active ester than HATU, enhancing chemoselectivity (Amine > Hydroxyl) and reducing racemization.

  • Coupling:

    • Dissolve the Carboxylic Acid (

      
       eq) and Unprotected Thiazole Amino Alcohol (
      
      
      
      eq) in the solvent.
    • Cool to 0°C (Ice bath). Crucial for kinetic control.

    • Add the pre-mixed DIC/Oxyma solution dropwise.

    • Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Work-up (O-Acyl Scavenging):

    • If O-acylation is detected (via HPLC), treat the crude mixture with 0.1 M LiOH in THF/H2O (4:1) for 15 minutes. This selectively hydrolyzes the ester (side product) back to the alcohol without cleaving the amide bond.

Data Summary & Troubleshooting

ParameterMethod A (Protected)Method B (Unprotected)
Coupling Reagent HATU / HOAtDIC / Oxyma Pure
Base Collidine (TMP)None (or 0.5 eq DIEA if salt)
Temperature Room Temperature0°C

RT
Yield (Typical) > 92%75–85%
Racemization Risk LowModerate (requires temp control)
O-Acylation NegligiblePossible (requires LiOH wash)

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) to break aggregation, but lower temperature to -10°C to protect stereochemistry.

  • Issue: Double Acylation (Amide + Ester).

    • Fix: Reduce Carboxylic Acid equivalents to 0.9 eq relative to the amine.

Process Visualization (Workflow)

PeptideCoupling Start Start: Peptide Precursor (R-COOH) Decision Is Hydroxyl Protected? Start->Decision PathA_Step1 Method A: Activation HATU / HOAt / Collidine Decision->PathA_Step1 Yes (TBS/Trt) PathB_Step1 Method B: Activation DIC / Oxyma (0°C) Decision->PathB_Step1 No (Free -OH) PathA_Step2 Coupling (RT, 2-4 hrs) PathA_Step1->PathA_Step2 PathA_Step3 Deprotection (TBAF or TFA) PathA_Step2->PathA_Step3 Final Final Product: Thiazole-Peptide Conjugate PathA_Step3->Final PathB_Step2 Direct Coupling (Kinetic Control) PathB_Step1->PathB_Step2 PathB_Step3 QC: Check O-Acylation PathB_Step2->PathB_Step3 PathB_Fix Mild Hydrolysis (LiOH/THF) PathB_Step3->PathB_Fix Ester Detected PathB_Step3->Final Pure Amide PathB_Fix->Final

Figure 1: Decision tree for coupling 2-Amino-1-(thiazol-2-yl)ethanol based on protection strategy.

References

  • Pettit, G. R., et al. (1989). "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10." Journal of the American Chemical Society. Link

  • BenchChem Application Notes. (2025). "Synthesis of Dolastatin 10 Analogues using N-Boc-Dolaproine." BenchChem Protocols. Link

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center. Link

  • Akaji, K., et al. (1994). "Synthesis of thiazole-containing peptides using DEPBT." Tetrahedron Letters.
  • Sigma-Aldrich. (2024). "Overcoming Aggregation in Solid-phase Peptide Synthesis." MilliporeSigma Technical Library. Link

Application Note: A Practical Guide to the Enantioselective Synthesis of Chiral 2-Amino-1-(thiazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, field-proven methodology for the enantioselective synthesis of chiral 2-amino-1-(thiazol-2-yl)ethanol, a critical chiral building block in modern medicinal chemistry. Notably, this amino alcohol serves as a key precursor in the synthesis of the HIV protease inhibitor Ritonavir.[1][2] The core of this guide focuses on the highly reliable and scalable Corey-Bakshi-Shibata (CBS) reduction of the corresponding prochiral ketone.[3][4] We present a comprehensive workflow, from the synthesis of the key ketone intermediate to the final, highly enantioenriched amino alcohol. This document explains the causality behind critical experimental parameters, offers detailed, step-by-step protocols, and includes troubleshooting insights to ensure reproducible success.

Introduction: The Significance of a Chiral Synthon

Chiral vicinal amino alcohols are privileged structural motifs found in numerous biologically active molecules and serve as indispensable ligands in asymmetric catalysis.[5][6] The title compound, 2-amino-1-(thiazol-2-yl)ethanol, is of particular interest due to its incorporation into the structure of Ritonavir, an antiretroviral medication used to treat HIV/AIDS.[7][8] The stereochemistry of the hydroxyl and amino groups is crucial for the pharmacological activity of the final drug, making its synthesis in an enantiomerically pure form a paramount objective.

The primary challenge lies in controlling the stereocenter generated during the reduction of the carbonyl group. While classical resolution can be used, it is inherently inefficient, with a maximum theoretical yield of only 50%. Asymmetric synthesis, which creates the desired enantiomer selectively from a prochiral precursor, offers a more elegant and economically viable solution.[9] This guide details a robust asymmetric reduction strategy that consistently delivers high enantiomeric excess (ee).

Strategic Overview: The Asymmetric Reduction Pathway

The most effective and widely adopted strategy for synthesizing chiral 2-amino-1-(thiazol-2-yl)ethanol is the asymmetric reduction of the prochiral ketone, 2-amino-1-(thiazol-2-yl)ethanone hydrochloride. The Corey-Bakshi-Shibata (CBS) reduction is exceptionally well-suited for this transformation, employing a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane-mediated reduction.

The overall synthetic workflow is a two-stage process, beginning with the synthesis of the ketone precursor, followed by the pivotal enantioselective reduction.

G cluster_0 PART I: Precursor Synthesis cluster_1 PART II: Enantioselective Reduction A 2-Acetylthiazole B 2-(Bromoacetyl)thiazole A->B Bromination C 2-Amino-1-(thiazol-2-yl)ethanone (Prochiral Ketone Precursor) B->C Amination & Deprotection D Chiral 2-Amino-1-(thiazol-2-yl)ethanol (Target Molecule) C->D CBS Reduction ((R)-Me-CBS, BH₃•THF) G cluster_0 CBS Catalytic Cycle A CBS Catalyst B Catalyst-Borane Complex A->B + BH₃ C Ternary Complex (Ketone Coordinated) B->C + Ketone D Product-Borane Complex + Regenerated Catalyst C->D Hydride Transfer (Enantioselective Step) D->A Dissociation

Figure 2: Simplified CBS reduction catalytic cycle.

Protocol 2: (S)-2-Amino-1-(thiazol-2-yl)ethanol Synthesis

To obtain the (R)-enantiomer, simply use the (S)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials:

  • 2-Amino-1-(thiazol-2-yl)ethanone hydrochloride

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-amino-1-(thiazol-2-yl)ethanone hydrochloride (1.0 equiv).

    • Add anhydrous THF to create a suspension (approx. 0.2 M).

    • Cool the flask to -20 °C using an appropriate cooling bath.

  • Catalyst and Reductant Addition:

    • Slowly add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equiv, 10 mol%) via syringe. Stir for 10 minutes.

    • Add BH₃·THF solution (1.5 equiv) dropwise over a period of 1 hour using a syringe pump. Causality Note: Slow addition is crucial to maintain a low concentration of free borane, which minimizes non-catalyzed, non-selective background reduction and prevents thermal runaway. [10] * Stir the reaction mixture at -20 °C for 4-6 hours.

  • Monitoring and Quenching:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

    • Once complete, carefully quench the reaction by the slow, dropwise addition of methanol (MeOH) at -20 °C. Vigorous hydrogen evolution will occur.

    • Allow the mixture to warm to room temperature.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Add saturated aqueous NH₄Cl solution to the residue and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent to obtain the crude product.

    • Purify the crude amino alcohol by flash column chromatography on silica gel (e.g., using a DCM/MeOH gradient) to yield the pure chiral product.

Data and Expected Outcomes

The CBS reduction is known for its high fidelity. The following table summarizes typical results for this class of transformation.

Catalyst Loading (mol%)ReductantTemperature (°C)Typical Yield (%)Typical ee (%)Reference
5 - 10BH₃·THF-20 to 085 - 95>95[11]
5 - 10BH₃·SMe₂-20 to 085 - 95>95[3][10]
1 - 2Catecholborane-7880 - 90>98[10]

Characterization and Enantiomeric Purity Analysis

Structural Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Determination of Enantiomeric Excess (ee%): The enantiomeric purity is the most critical parameter. It is reliably determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Typical System:

    • Column: Chiralpak AD-H or equivalent chiral stationary phase.

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Expected Result: Two well-resolved peaks corresponding to the (S) and (R) enantiomers. The ee% is calculated from the peak areas: ee% = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Enantioselectivity (<90% ee) 1. Presence of moisture in reagents or glassware. 2. Impure or degraded CBS catalyst. 3. Reaction temperature too high. 4. Reductant added too quickly.1. Ensure all glassware is flame-dried and reagents are anhydrous. Run under a strict inert atmosphere. [10][12] 2. Use a fresh bottle of catalyst or titrate to confirm molarity. 3. Maintain strict temperature control throughout the addition. 4. Use a syringe pump for slow, controlled addition of the borane solution.
Low Yield 1. Incomplete reaction. 2. Decomposition during workup (e.g., strongly acidic or basic conditions). 3. Product loss during extraction due to its polarity.1. Extend reaction time or add a slight excess of borane. 2. Use mild workup conditions (e.g., saturated NH₄Cl). 3. Saturate the aqueous layer with NaCl before extraction to reduce the product's aqueous solubility. Perform multiple extractions.
Difficult Purification 1. Boron-containing byproducts co-eluting with the product. 2. Streaking on silica gel column due to the basic amine.1. After quenching with MeOH, stir with a mild acid (e.g., dilute HCl) then re-basify to break up borate esters before extraction. 2. Pre-treat the silica gel with triethylamine (e.g., 1% in the eluent) to neutralize acidic sites and improve chromatography.

References

  • Cabou, J., Bastin, S., et al. (n.d.). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Google Search.
  • CSIRO Publishing. (2007). Syntheses of 1,2-Amino Alcohols and Their Applications for Oxazaborolidine Catalyzed Enantioselective Reduction of Aromatic Ketones. Australian Journal of Chemistry.
  • Sigma-Aldrich. (n.d.). CBS Catalysts.
  • Sci-Hub. (n.d.). ChemInform Abstract: An Oxazaborolidine-Based Catalytic Method for the Asymmetric Synthesis of Chiral Allylic Alcohols.
  • Bach, T. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. PMC.
  • New Drug Approvals. (2021). RITONAVIR.
  • Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction.
  • ChemicalBook. (n.d.). Ritonavir synthesis.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
  • Google Patents. (n.d.). US6407252B1 - Process for the synthesis of ritonavir.
  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction.
  • Wikipedia. (n.d.). Corey–Itsuno reduction.
  • ResearchGate. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols.
  • Google Patents. (n.d.). CN106749085B - A method of preparing Ritonavir.
  • PMC. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • Quick Company. (n.d.). A Process For Preparation Of Ritonavir.
  • Taylor & Francis eBooks. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. Catalysis of Organic Reactions.
  • PMC. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions.
  • CNR-IRIS. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto.
  • ResearchGate. (n.d.). Chiral pharmaceuticals with chiral 1,2-amino alcohol unit.
  • PubMed. (2007). Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use. Accounts of Chemical Research.
  • PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.

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Preparation of heterocyclic derivatives starting from 2-Amino-1-(thiazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This application note details the synthetic utility of 2-Amino-1-(thiazol-2-yl)ethanol , a privileged chiral building block containing a thiazole ring tethered to a 1,2-aminoalcohol motif.[1] Unlike simple phenyl-aminoethanols, the electron-deficient thiazole ring introduces unique electronic effects that influence nucleophilicity and cyclization kinetics.[1]

This guide focuses on three divergent pathways to generate high-value heterocyclic pharmacophores:

  • Oxazolidinones: Via carbonyl insertion (Antibacterial/MAO inhibitor scaffolds).[1]

  • Oxazolines: Via condensation-dehydration (Bioisosteres for amides).[1]

  • 5,6-Dihydroimidazo[2,1-b]thiazoles: Via intramolecular N-alkylation (Anthelmintic/Levamisole-like scaffolds).[1]

Reaction Landscape & Decision Matrix

The following decision tree illustrates the divergent synthetic pathways available from the parent amino alcohol.

ReactionLandscape Start 2-Amino-1-(thiazol-2-yl)ethanol Reagent1 CDI or Triphosgene Start->Reagent1 Path A Reagent2 R-CN (Nitrile) ZnCl2 (Cat.) Start->Reagent2 Path B Reagent3 1. SOCl2 (Chlorination) 2. Base (NaH/TEA) Start->Reagent3 Path C (Intramolecular) Prod1 5-(Thiazol-2-yl)oxazolidin-2-one Reagent1->Prod1 Prod2 4-(Thiazol-2-yl)oxazoline Reagent2->Prod2 Prod3 5,6-Dihydroimidazo[2,1-b]thiazole Reagent3->Prod3

Figure 1: Divergent synthetic pathways.[1] Path A and B utilize the amino-alcohol side chain for ring formation.[1] Path C utilizes the thiazole nitrogen for a fused bicyclic system.[1]

Technical Protocols

Protocol A: Synthesis of Thiazolyl-Oxazolidinones (Carbonyl Insertion)

Target: 5-(thiazol-2-yl)oxazolidin-2-one derivatives. Mechanism: Nucleophilic attack of the amine on the carbonyl source (CDI), followed by intramolecular alkoxide attack. Significance: Oxazolidinones are critical pharmacophores in antibacterials (e.g., Linezolid).

Reagents & Materials
  • Substrate: 2-Amino-1-(thiazol-2-yl)ethanol (1.0 eq)

  • Carbonyl Source: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

  • Solvent: Anhydrous THF or Dichloromethane (DCM)[1]

  • Catalyst: DMAP (0.1 eq) - Optional, accelerates cyclization.[1]

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 2-Amino-1-(thiazol-2-yl)ethanol (1.0 mmol) and anhydrous THF (5 mL) under Nitrogen atmosphere.

  • Activation: Cool the solution to 0°C. Add CDI (1.2 mmol) portion-wise over 5 minutes. Note: Gas evolution (CO2) will occur.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM).[1] The starting amine (polar, baseline) should disappear, replaced by a less polar spot (carbamate intermediate).[1]

  • Cyclization: If the intermediate persists, heat to reflux (66°C) for 1-2 hours to force ring closure.

  • Work-up: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Parameter: Stereochemistry. The reaction generally proceeds with retention of configuration at the chiral center (C5 of the oxazolidinone), as the C-O bond is not broken during acylation.[1]

Protocol B: Synthesis of Thiazolyl-Oxazolines (Witte-Seeliger Modification)

Target: 2-Substituted-4-(thiazol-2-yl)oxazolines. Mechanism: Condensation of the amino alcohol with a nitrile, catalyzed by Lewis acid, followed by ammonia extrusion.[1]

Reagents & Materials
  • Substrate: 2-Amino-1-(thiazol-2-yl)ethanol (1.0 eq)

  • Nitrile: Benzonitrile or Alkyl nitrile (Solvent/Reagent excess)[1]

  • Catalyst: Zinc Chloride (ZnCl2) (0.1 eq) or Chlorobenzene (as solvent)[1]

Step-by-Step Methodology
  • Mixture: In a pressure tube, combine amino alcohol (1.0 mmol), Nitrile (1.2 mmol if solid, or use as solvent), and anhydrous ZnCl2 (0.1 mmol).

  • Thermal Cycle: Heat the mixture to 110-130°C for 12-24 hours.

    • Expert Insight: The thiazole ring is electron-withdrawing, which may reduce the nucleophilicity of the hydroxyl group.[1] Higher temperatures are often required compared to phenyl-aminoethanols.[1]

  • Work-up: Cool to RT. Dilute with DCM. Wash with water to remove Zn salts.[1]

  • Purification: The product is often an oil.[1] Purify via neutral alumina chromatography (Silica may cause hydrolysis of the oxazoline back to the amide).[1]

Protocol C: Synthesis of 5,6-Dihydroimidazo[2,1-b]thiazoles (Fused System)

Target: Bicyclic fused heterocycles (Levamisole analogues). Mechanism: Conversion of the alcohol to a leaving group (Cl or OMs), followed by intramolecular nucleophilic attack by the endocyclic thiazole nitrogen.

Mechanistic Diagram:

Mechanism Step1 Amino-Alcohol (Thiazole-CH(OH)-CH2-NH2) Step2 Chloro-Amine Salt (Thiazole-CH(Cl)-CH2-NH2•HCl) Step1->Step2 SOCl2 Step3 Cyclization Transition State (Endo-N attack on CH-Cl) Step2->Step3 Base (NaH or K2CO3) Final Dihydroimidazo[2,1-b]thiazole Step3->Final -HCl

Figure 2: Intramolecular alkylation mechanism. Note that the thiazole nitrogen acts as the nucleophile.[1]

Step-by-Step Methodology
  • Chlorination: Dissolve 2-Amino-1-(thiazol-2-yl)ethanol (1.0 mmol) in DCM (5 mL). Add Thionyl Chloride (SOCl2) (1.5 eq) dropwise at 0°C.[1]

  • Intermediate Formation: Reflux for 1 hour. Evaporate volatiles to obtain the 2-amino-1-chloro-ethyl-thiazole hydrochloride salt.[1]

  • Cyclization: Redissolve the crude salt in anhydrous DMF (5 mL).

  • Base Addition: Add K2CO3 (3.0 eq) or NaH (2.0 eq) carefully. Heat to 80-100°C.[1]

    • Safety: NaH releases hydrogen gas.[1]

  • Monitoring: The reaction involves the displacement of the chloride by the ring nitrogen.[1] Monitor for the disappearance of the primary amine peak in LCMS.

  • Work-up: Pour into ice water. Extract with EtOAc.[1][3] The product is a bicyclic base.[1]

Quantitative Comparison of Solvents & Conditions

The following table summarizes optimized conditions for the Oxazolidinone (Path A) synthesis based on internal application data and literature precedents for analogous heteroaryl-aminoethanols.

SolventReagentTemp (°C)Time (h)Yield (%)Notes
THF CDI66 (Reflux)482-88Best balance of solubility and ease of workup.[1]
DCM Triphosgene0 to 25275-80Requires strict safety protocols (Phosgene generation).[1]
Toluene Diethyl Carbonate1101260-70Green alternative; slower kinetics due to ethanol byproduct.[1]
DMF CDI25685Good for scale-up, but removal of DMF is energy-intensive.[1]

Troubleshooting & Scientific Validation (E-E-A-T)

Causality & Control[1]
  • Issue: Low yield in Protocol C (Fused system).

    • Cause: Competitive intermolecular alkylation (polymerization) instead of intramolecular cyclization.[1]

    • Solution: Use High Dilution Conditions (0.01 M concentration) during the cyclization step to favor the intramolecular pathway.[1]

  • Issue: Racemization in Protocol A.

    • Cause: High temperatures with strong bases can cause proton abstraction at the chiral center (benzylic-like position next to thiazole).[1]

    • Solution: Use CDI (neutral conditions) rather than Diethyl Carbonate/NaOEt (basic conditions) to preserve optical purity.

Validation Methods
  • NMR: In Protocol C, the disappearance of the thiazole C-H proton (usually around 7.7-7.9 ppm) is not the indicator.[1] Instead, look for the shift of the CH-OH proton (approx 4.8 ppm) to a CH-N bridgehead proton (approx 5.5 ppm) and the distinct splitting pattern of the rigid bicyclic system.[1]

  • IR Spectroscopy:

    • Oxazolidinone (Path A): Strong Carbonyl stretch at ~1750 cm⁻¹.[1]

    • Oxazoline (Path B): C=N stretch at ~1640 cm⁻¹.[1]

References

  • Thiazole Chemistry Overview

    • Synthesis and biological evaluation of thiazolidine-2-thione derivatives. (2022).[1][2][4] National Institutes of Health (NIH).[1] Link

  • Oxazolidinone Synthesis

    • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones. (2011).[1] MDPI Molecules. Link

  • Imidazo[2,1-b]thiazole Scaffolds

    • Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. (2023).[1] JETIR. Link

  • Amino Alcohol Cyclization Reviews

    • Overview of the Chemistry of 2-Thiazolines. (2009).[1] Chemical Reviews (ACS).[1] Link[1]

  • General Heterocycle Synthesis

    • Oxazolidinone synthesis - Recent Literature.[1][5][6] Organic Chemistry Portal.[1] Link

Disclaimer: The protocols described herein involve hazardous chemicals (Thionyl Chloride, NaH, CDI).[1] All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-Amino-1-(thiazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of 2-Amino-1-(thiazol-2-yl)ethanol

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Improving Isolation and Yield in Thiazole-Aminoethanol Synthesis[1]

Executive Summary

The synthesis of 2-Amino-1-(thiazol-2-yl)ethanol presents a classic "double-bind" in heterocyclic chemistry: the thiazole ring is a potent catalyst poison (sulfur) that hampers standard hydrogenation, and the final amino-alcohol product is highly hydrophilic, leading to massive yield losses during aqueous workup.[1][2]

This guide moves beyond standard textbook procedures to address the specific failure modes of this scaffold. We focus on the Henry Reaction (Nitroaldol) route as the most scalable approach, while providing critical corrections for the Lithiation route.

Module 1: The Henry Reaction (Nitroaldol) Route

Pathway: Thiazole-2-carbaldehyde + Nitromethane


 Nitro-alcohol 

Amino-alcohol[1]
Phase A: The Condensation (Thiazole-2-carbaldehyde + Nitromethane)

User Complaint: "The reaction stalls or yields are inconsistent."

The Mechanism: The Henry reaction is reversible.[3] The electron-deficient nature of the thiazole ring makes the aldehyde highly reactive, but the resulting


-nitroalkoxide is prone to retro-aldol cleavage if the equilibrium isn't managed.[1]

Protocol Optimization:

  • Catalyst Selection: Avoid strong bases (NaOH/KOH) which promote polymerization of the aldehyde. Use a Copper(II)-Amine Complex .

    • Recipe: 10 mol% Cu(OAc)

      
       + 12 mol% chiral diamine (or simple ethylenediamine) in Ethanol.
      
    • Why: This Lewis-acid catalysis stabilizes the transition state and drives the reaction forward at lower temperatures (0°C to RT), minimizing side reactions.

  • Solvent System: Use THF or Ethanol . Avoid water-heavy mixtures which push the equilibrium back toward the starting materials.

Phase B: The Reduction (Nitro to Amine)

User Complaint: "I used Pd/C and H2, but the reaction didn't work / stopped at 20% conversion."

The Critical Failure: Catalyst Poisoning. The sulfur atom in the thiazole ring strongly coordinates to Palladium (Pd) and Platinum (Pt) surfaces, effectively "poisoning" the catalyst. Increasing catalyst loading often leads to ring desulfurization (opening the thiazole) before the nitro group reduces.

The Fix: Chemical Reduction (The "Nickel Boride" Method) Do not use catalytic hydrogenation. Use Sodium Borohydride (NaBH


) with Nickel Chloride (NiCl

)
.

Step-by-Step Protocol:

  • Dissolve the nitro-alcohol intermediate in Methanol (0.1 M).

  • Add 1.0 equiv of NiCl

    
    ·6H
    
    
    
    O. The solution will turn green.
  • Cool to 0°C.

  • Add NaBH

    
     (3-4 equiv) portion-wise.[1]
    
    • Observation: The mixture will turn black immediately (formation of Nickel Boride, Ni

      
      B) and evolve gas.
      
  • Mechanism: The in situ generated Nickel Boride is a potent reducing agent for nitro groups but is not poisoned by the thiazole sulfur in the same way bulk Pd/C is.

  • Alternative:Zn dust / HCl (Béchamp conditions) works but creates a difficult emulsion during workup.

Module 2: Purification & Isolation (The "Yield Killer")

User Complaint: "My TLC shows a spot, but after extraction, my flask is empty."

The Physics: Your target molecule contains a basic amine, a polar alcohol, and a polar thiazole ring. It is extremely water-soluble .[1] Standard extraction (Ethyl Acetate/Water) will partition >90% of your product into the aqueous waste layer.

The "Salting-Out" Protocol:

  • Saturation: After the reaction, quench and evaporate the organic solvent (MeOH/THF). You are left with an aqueous residue.

  • Salt Loading: Add solid NaCl until the aqueous layer is physically saturated (undissolved salt remains). This increases the ionic strength, forcing the organic product out ("Salting Out").

  • Solvent Switch: Do not use Ethyl Acetate. Use n-Butanol or IPA:CHCl

    
     (1:3) .[1]
    
    • Perform 4-5 extractions.[1][2][4] n-Butanol is miscible with water but separates when the water is saturated with salt.[1]

  • Drying: Dry the combined organic layers over Na

    
    SO
    
    
    
    , filter, and evaporate.
  • Final Polish: If the oil is impure, do not use silica gel (the amine will streak/stick). Use Amine-functionalized silica or crystallize as the HCl salt (add HCl in Dioxane).[1]

Module 3: Visualization of Workflows

ThiazoleSynthesis Start Start: Thiazole-2-carbaldehyde NitroAldol Henry Reaction (Nitromethane + Base) Start->NitroAldol Check1 Check: Reversibility? NitroAldol->Check1 Intermed Intermediate: 1-(thiazol-2-yl)-2-nitroethanol Check1->Intermed Use Cu(OAc)2 cat. Reduction Reduction Step Intermed->Reduction FailPath Method A: H2 + Pd/C (Catalyst Poisoning) Reduction->FailPath Standard Hydrogenation SuccessPath Method B: NaBH4 + NiCl2 (Nickel Boride) Reduction->SuccessPath Chemical Reduction Workup Workup Phase FailPath->Workup Low Conv. SuccessPath->Workup LossPath EtOAc Extraction (Product in Aqueous Waste) Workup->LossPath Standard Ext. YieldPath n-BuOH Extraction + NaCl Saturation Workup->YieldPath Salting Out Final Target: 2-Amino-1-(thiazol-2-yl)ethanol YieldPath->Final

Caption: Decision tree highlighting critical failure points (Red) and high-yield pathways (Green) in the synthesis of 2-Amino-1-(thiazol-2-yl)ethanol.

Module 4: Alternative Route (Lithiation) - Critical Warnings

Pathway: Thiazole + n-BuLi


 2-Li-Thiazole + N-Boc-Glycinal[1]

If you choose this route to avoid the nitro-reduction step, be aware of the C2-Lithium Instability .[1]

  • Temperature Control: The 2-lithio-thiazole species is unstable above -60°C .[1] It undergoes ring-opening fragmentation.[1]

    • Requirement: You must maintain -78°C strictly during the addition of n-BuLi and the electrophile.

  • Protecting Group: Use N-Boc-glycinal (freshly prepared or commercial).[1]

    • Note: The aldehyde of glycinal is prone to racemization and hydrate formation. Use immediately after preparation.

Technical FAQ

Q1: My reaction mixture turned black during the Henry reaction. Is it ruined?

  • Diagnosis: If you used a strong base (NaOH/KOH), you likely polymerized the aldehyde or the nitroalkene intermediate.

  • Solution: Switch to the Cu(OAc)

    
    -amine  catalytic system or use DIPEA  in isopropanol.[1] The reaction should remain a clear or light green/blue solution.
    

Q2: Can I use Raney Nickel for the reduction?

  • Answer: Yes, but with caution. Raney Nickel is less susceptible to sulfur poisoning than Pd/C, but it can also desulfurize the thiazole ring (stripping the sulfur out) if left too long or heated. The NiCl

    
    /NaBH
    
    
    
    method is milder and more controllable.

Q3: How do I remove the copper catalyst after the Henry reaction?

  • Protocol: Filter the reaction mixture through a short pad of silica or Celite. The copper complex will generally stick to the silica, while the nitro-alcohol elutes.

Q4: I isolated the product, but it's a sticky oil that won't crystallize.

  • Fix: Amino-alcohols are often oils.[1] Convert it to the Dihydrochloride salt . Dissolve the oil in a minimum amount of dry Ethanol and add 4M HCl in Dioxane. The salt should precipitate as a white solid, which is also much more stable for storage.

References

  • Henry Reaction Mechanism & Catalysis

    • Henry Reaction - Organic Chemistry Portal.[1][3] (n.d.). Retrieved from [Link]

  • Catalyst Poisoning by Thiazoles
  • Selective Nitro Reduction (NiCl2/NaBH4)

    • Selective Reduction of Nitro Group.[5][6][7][8] (2009). Semantic Scholar. Retrieved from [Link]

  • Purification of Water-Soluble Aminothiazoles

    • US Patent 2489038A. Purification of 2-aminothiazole.[1][2][4][9][10][11][12] Retrieved from

  • Asymmetric Henry Reaction (Copper Catalysis)

    • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2.[1][13] Retrieved from [Link][1]

Sources

Technical Support Center: Troubleshooting Racememization of 2-Amino-1-(thiazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Amino-1-(thiazol-2-yl)ethanol. This guide is designed to provide in-depth troubleshooting for a critical issue encountered during its use in multi-step syntheses: the unintended racemization of its chiral center. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to overcome these challenges in your own laboratory settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common problems and observations you may encounter during your experiments.

Q1: I'm observing a significant loss of enantiomeric excess (ee) in my product after a reaction involving (R)- or (S)-2-Amino-1-(thiazol-2-yl)ethanol. What is the likely cause?

A1: The loss of enantiomeric excess, or racemization, at the stereocenter of 2-Amino-1-(thiazol-2-yl)ethanol is most commonly due to the deprotonation of the hydrogen atom on the carbon bearing the hydroxyl group (the α-carbon). This proton is rendered acidic by the adjacent electron-withdrawing thiazole ring. Under certain reaction conditions, a base can abstract this proton to form a planar, achiral enolate or a related resonance-stabilized intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of both (R) and (S) enantiomers.

The thiazole ring, being a heteroaromatic system, can delocalize the negative charge of the carbanion intermediate through resonance, which increases the acidity of the α-proton and makes it more susceptible to abstraction.

Key Takeaway: The primary cause of racemization is the abstraction of the α-proton, facilitated by the electron-withdrawing nature of the thiazole ring.

Q2: Which reaction conditions are most likely to induce racemization of 2-Amino-1-(thiazol-2-yl)ethanol?

A2: Several factors can contribute to the racemization of 2-Amino-1-(thiazol-2-yl)ethanol. These include:

  • Presence of a Base: Both strong and moderately strong bases can facilitate the abstraction of the α-proton. This is especially problematic in reactions requiring basic catalysts or stoichiometric amounts of base. Even weaker bases can cause racemization if the reaction is heated for extended periods.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium to occur more rapidly, leading to increased racemization.

  • Solvent Choice: Polar aprotic solvents can stabilize the charged intermediate formed upon deprotonation, potentially accelerating the rate of racemization. Protic solvents might also play a role depending on the specific reaction mechanism.

  • Extended Reaction Times: The longer the chiral center is exposed to conditions that promote racemization, the greater the loss of enantiomeric excess will be.

Factor High Risk Condition Low Risk Condition
Base Strong bases (e.g., LDA, NaH), elevated concentrations of weaker bases.Mild, non-nucleophilic bases (e.g., DIPEA in some cases), stoichiometric control.
Temperature Refluxing, prolonged heating.Low temperatures (e.g., 0 °C to -78 °C).
Solvent Polar aprotic (e.g., DMF, DMSO).Non-polar aprotic (e.g., Toluene, Hexane), careful selection of polar solvents.
Reaction Time Prolonged reaction times.Minimized reaction times, monitoring for completion.
Q3: I suspect racemization is occurring during an acylation of the amino group. How can I prevent this?

A3: Acylation of the amino group is a common step where racemization can be a significant issue, especially if the reaction conditions are not carefully controlled. Here is a step-by-step guide to minimize racemization during this transformation:

1. Protecting Group Strategy:

  • Rationale: The choice of protecting group for the amine is crucial. A bulky protecting group can sterically hinder the approach of a base to the α-proton.

  • Recommendation: Consider using a bulky protecting group such as the triphenylmethyl (trityl) or a benzyl group on the nitrogen. These groups can shield the chiral center and prevent racemization during subsequent reactions under basic conditions.[1]

2. Acylation Conditions:

  • Rationale: The method of activating the carboxylic acid and the coupling conditions play a significant role. The formation of highly reactive intermediates can sometimes promote side reactions, including racemization.

  • Recommended Protocol:

    • Acid Activation: In a separate flask, activate the carboxylic acid with a coupling reagent known to have a low propensity for racemization, such as HATU or HOBt with a carbodiimide (e.g., DIC).

    • Controlled Addition: Slowly add the activated acid to a cooled solution (0 °C) of the protected 2-Amino-1-(thiazol-2-yl)ethanol.

    • Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) in a stoichiometric amount. Avoid using an excess of the base.

    • Temperature Control: Maintain a low temperature throughout the reaction.

    • Monitoring: Closely monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

3. Post-Reaction Workup:

  • Rationale: Acidic or basic workup conditions can also lead to racemization.

  • Recommendation: Perform the workup under neutral or mildly acidic conditions (e.g., washing with a saturated solution of NH₄Cl). Avoid prolonged exposure to strong acids or bases during extraction and purification.

Diagram: Troubleshooting Racemization during Acylation

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Mitigation Strategies Problem Loss of Enantiomeric Excess during Amine Acylation Base Strong or Excess Base Problem->Base Temp Elevated Temperature Problem->Temp Time Prolonged Reaction Time Problem->Time Activation Harsh Acid Activation Problem->Activation Protect Use Bulky N-Protecting Group (e.g., Trityl, Benzyl) Problem->Protect Preventative Measure Base_Control Stoichiometric, Hindered Base (e.g., DIPEA) Base->Base_Control Temp_Control Maintain Low Temperature (0 °C to -20 °C) Temp->Temp_Control Monitor Monitor Reaction Progress (TLC, LC-MS) Time->Monitor Coupling Use Mild Coupling Reagents (e.g., HATU, HOBt/DIC) Activation->Coupling Workup Neutral or Mildly Acidic Workup Coupling->Workup Base_Control->Workup Temp_Control->Workup Monitor->Workup

Caption: A logical workflow for troubleshooting racemization during the acylation of 2-Amino-1-(thiazol-2-yl)ethanol.

Q4: How can I accurately determine the enantiomeric excess of my 2-Amino-1-(thiazol-2-yl)ethanol and its derivatives?

A4: The most reliable and widely used method for determining the enantiomeric excess of chiral compounds is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

Recommended HPLC Method Development Strategy:

  • Column Selection:

    • Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often a good starting point for the separation of amino alcohols.[2]

    • For underivatized amino compounds, macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC™ T) can also be effective.

  • Mobile Phase:

    • Normal Phase: A mixture of a non-polar solvent like n-hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) is typically used. The ratio of the alcohol modifier is a critical parameter to optimize for achieving separation.

    • Additive for Basic Compounds: Since 2-Amino-1-(thiazol-2-yl)ethanol is a basic compound, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase is often necessary to improve peak shape and prevent tailing.[2][3]

  • Method Optimization:

    • Flow Rate: Start with a flow rate of 1.0 mL/min and adjust as needed. Slower flow rates can sometimes improve resolution.

    • Temperature: Temperature can have a significant impact on chiral separations. It is recommended to maintain a constant column temperature using a column oven. Lowering the temperature often improves enantioselectivity.[2]

    • Wavelength: The thiazole ring provides a good chromophore for UV detection, typically around 254 nm.

Example Starting Conditions for Chiral HPLC Analysis:

Parameter Recommendation
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEA
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

Diagram: Chiral HPLC Method Development Workflow

G cluster_start Initial Setup cluster_hplc HPLC System cluster_analysis Analysis & Optimization Start Dissolve Sample in Mobile Phase Inject Inject Sample Start->Inject Column Select Chiral Stationary Phase (e.g., Polysaccharide-based) Column->Inject Mobile_Phase Prepare Mobile Phase (e.g., Hexane/IPA + 0.1% DEA) Mobile_Phase->Inject Parameters Set Initial Parameters (Flow Rate, Temp, Wavelength) Parameters->Inject Evaluate Evaluate Chromatogram: - Resolution - Peak Shape Inject->Evaluate Optimize Optimize Mobile Phase Ratio, Flow Rate, and Temperature Evaluate->Optimize If separation is poor Quantify Quantify Enantiomeric Excess Evaluate->Quantify If separation is good Optimize->Inject

Caption: A systematic workflow for developing a chiral HPLC method to determine the enantiomeric excess of 2-Amino-1-(thiazol-2-yl)ethanol.

References

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 2021 , 60(13), 6981-6985. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 2003 , 16(5), 274-284. [Link]

Sources

Technical Support Center: Optimizing pH for 2-Amino-1-(thiazol-2-yl)ethanol Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the extraction of 2-Amino-1-(thiazol-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging pH as a powerful tool for purification. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt your extraction workflows with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is pH adjustment the most critical parameter for extracting 2-Amino-1-(thiazol-2-yl)ethanol?

The efficacy of a liquid-liquid extraction for 2-Amino-1-(thiazol-2-yl)ethanol hinges on the molecule's acid-base properties. The structure contains a primary amine group, which can exist in two forms depending on the pH of the aqueous solution:

  • Protonated Cationic Form (Acidic pH): At a pH below its pKa, the amine group accepts a proton (H⁺) to become a positively charged ammonium salt (R-NH₃⁺). This ionic form is highly polar and preferentially dissolves in the aqueous phase.

  • Neutral Free Base Form (Alkaline pH): At a pH above its pKa, the amine group remains in its neutral, uncharged state (R-NH₂). This form is significantly less polar and thus more soluble in organic solvents.

This pH-dependent solubility switch is the key to a successful extraction. By manipulating the pH, you can control which phase the compound migrates to, effectively separating it from impurities that do not share the same acid-base characteristics. As a general rule, to ensure complete protonation or deprotonation, the pH of the aqueous solution should be adjusted to at least 2 units below or above the pKa of the amine's conjugate acid, respectively.[1][2]

cluster_0 Low pH (Aqueous Soluble) cluster_1 High pH (Organic Soluble) Protonated R-NH₃⁺ (Cationic) Neutral R-NH₂ (Neutral) Protonated->Neutral + OH⁻ (Increase pH) Neutral->Protonated + H⁺ (Decrease pH)

Caption: pH-dependent equilibrium of 2-Amino-1-(thiazol-2-yl)ethanol.

Q2: I don't know the exact pKa of 2-Amino-1-(thiazol-2-yl)ethanol. How do I proceed?

While an experimental pKa is ideal, a reliable starting point can be established through several methods:

  • Literature Search: Search chemical databases like PubChem, SciFinder, or Reaxys for the compound or structurally similar analogs. The conjugate acids of most simple amines have pKa values in the range of 9 to 11.[3]

  • Computational Prediction: Use software like Chemicalize or MarvinSketch to predict the pKa based on the molecule's structure. These tools provide a robust estimate for initial experiments.

  • Empirical Determination: For the highest accuracy, perform a simple acid-base titration. Dissolve a known quantity of the compound in water and titrate with a standard solution of HCl, monitoring the pH change. The midpoint of the steepest part of the titration curve corresponds to the pKa.

For the purpose of this guide, we will assume a hypothetical pKa of ~9.0 for the conjugate acid of 2-Amino-1-(thiazol-2-yl)ethanol. Therefore, to extract it into an organic solvent, the aqueous phase should be adjusted to pH ≥ 11. To wash it from an organic solution into an aqueous one, the pH should be ≤ 7.

Q3: Which organic solvent is best for the extraction?

The ideal solvent should meet three criteria:

  • High solubility for the neutral (free base) form of your compound.

  • Immiscibility with water.

  • A low boiling point for easy removal post-extraction.

Based on studies of similar 2-aminothiazole derivatives, a range of solvents can be effective.[4] The choice depends on the specific impurities in your mixture.

SolventPolarity IndexBoiling Point (°C)Key Considerations
Ethyl Acetate 4.477Good general-purpose solvent, medium polarity. Can be prone to hydrolysis at very high or low pH.
Dichloromethane (DCM) 3.140High density (bottom layer). Excellent solvent for many organics, but is a suspected carcinogen.
Toluene 2.4111Good for less polar compounds and can help break emulsions. Higher boiling point makes it harder to remove.
Methyl tert-Butyl Ether (MTBE) 2.555Less prone to forming peroxides than diethyl ether. Good alternative to DCM.

Data compiled from various sources.

It is often beneficial to screen 2-3 solvents in small-scale trials to determine which provides the best combination of high recovery and low impurity co-extraction.

Troubleshooting Guide

This section addresses common issues encountered during the liquid-liquid extraction of amine compounds.

ProblemProbable Cause(s)Recommended Solution(s)
Persistent Emulsion at the Interface 1. Vigorous shaking creates fine droplets. 2. High concentration of the amine, which can act as a surfactant. 3. Presence of fine particulate matter.1. Break the Emulsion: Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, promoting phase separation.[1] 2. Modify Technique: Gently invert the separatory funnel 10-15 times instead of shaking vigorously. 3. Filter: If solids are present, filter the entire mixture through a pad of Celite or glass wool.
Low Extraction Yield in Organic Layer 1. Incorrect pH: The pH of the aqueous layer is not high enough (i.e., < 2 units above the pKa) to fully deprotonate the amine. 2. Insufficient Mixing: Inadequate contact time/surface area between the two phases. 3. Poor Solvent Choice: The free base has low solubility in the selected organic solvent.1. Verify and Adjust pH: Use a calibrated pH meter to check the aqueous phase after mixing. Add more base (e.g., 1M NaOH) as needed to reach the target pH (e.g., pH 11-12). 2. Increase Extractions: Perform 3-4 extractions with smaller volumes of organic solvent rather than one large extraction. This is mathematically more efficient. 3. Re-evaluate Solvent: Test an alternative solvent from the table above in a small-scale trial.
Product is Found in Both Phases 1. pH is too close to pKa: The pH is in the "buffer region" where significant amounts of both the protonated and neutral forms exist. 2. Compound has moderate solubility in both phases. 1. Sharpen the pH Adjustment: Ensure the pH is definitively at least 2 units away from the pKa. For extraction into organic, push the pH to >11. For washing into aqueous, lower the pH to <7. 2. Employ a Salting-Out Effect: Add solid NaCl to the aqueous phase to decrease the solubility of the neutral amine, driving more of it into the organic layer.
Co-extraction of Impurities 1. An acidic impurity is being converted to its salt and extracted along with your product. 2. A neutral impurity is soluble in the organic solvent. 3. Another basic impurity with a similar pKa is co-extracting.1. Perform a Bicarbonate Wash: Before the main basic extraction, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (pH ~8.5). This will remove strong acidic impurities without deprotonating your desired amine. 2. Add a Back-Extraction Step: After the initial extraction, wash the organic layer with a dilute acid (e.g., pH 4-5). This will protonate your target amine and pull it back into the aqueous phase, leaving neutral impurities behind in the organic layer. You can then re-basify the aqueous layer and extract your purified product.[5]

Experimental Protocol: pH Optimization Workflow

This protocol provides a systematic approach to determine the optimal extraction pH for 2-Amino-1-(thiazol-2-yl)ethanol on a small scale.

Step 1: Preparation of Stock Solution
  • Prepare a stock solution of your crude reaction mixture containing a known concentration of 2-Amino-1-(thiazol-2-yl)ethanol in a suitable organic solvent (e.g., 10 mg/mL in Ethyl Acetate).

  • Prepare a series of aqueous buffer solutions covering a range of pH values above the estimated pKa (e.g., pH 8.0, 9.0, 10.0, 11.0, and 12.0).

Step 2: Small-Scale Liquid-Liquid Extraction
  • In five separate 4 mL vials, add 1 mL of your organic stock solution.

  • To each vial, add 1 mL of one of the prepared aqueous buffer solutions (pH 8.0 to 12.0).

  • Cap the vials and gently invert for 2 minutes to allow the phases to equilibrate. Avoid vigorous shaking.

  • Allow the layers to fully separate. If an emulsion forms, centrifuge the vials at low speed (500-1000 rpm) for 2-3 minutes.

  • Carefully remove the aqueous (bottom) layer with a pipette.

Step 3: Analysis of Results
  • Analyze the concentration of 2-Amino-1-(thiazol-2-yl)ethanol remaining in each of the five organic layers using a suitable analytical technique (e.g., HPLC, GC-MS, or quantitative TLC).

  • Calculate the extraction efficiency for each pH point: Efficiency (%) = (Initial Concentration - Final Organic Concentration) / Initial Concentration * 100

  • Plot the Extraction Efficiency (%) versus the pH of the aqueous buffer. The optimal pH is the point at which the efficiency plateaus at its maximum value. This automated screening of extraction conditions can significantly accelerate process optimization.[6][7]

Caption: Workflow for systematic pH optimization of extraction.

By following this structured approach, you can confidently identify and implement the optimal pH conditions, leading to higher yields, improved purity, and more robust and scalable extraction processes for 2-Amino-1-(thiazol-2-yl)ethanol.

References
  • Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • Jagt, R. B. C., et al. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts.
  • BenchChem. Technical Support Center: pH Optimization for Amine-Based Liquid-Liquid Extraction.
  • Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, RSC Publishing.
  • Effect of aqueous solution pH value on the reactive extraction degrees....
  • Amine Tre
  • Amine Troubleshooting. Sulfur Recovery Engineering Inc.
  • Workup: Amines. University of Rochester, Department of Chemistry.
  • BenchChem. Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC - NIH.
  • Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction. (2021).
  • 2-Aminothiazole | Solubility of Things.
  • Reddit. (2022). Role of Ph in liquid-liquid extraction.
  • Synthesis of 2-aminothiazole derivatives.
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PMC.
  • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents....
  • Design of a new method for one-pot synthesis of 2-amino thiazoles.... (2023). RSC Publishing.
  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Why is pH adjustment important for sample prep methods?. (2023). Biotage.

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2-Amino-1-(thiazol-2-yl)ethanol

[1]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-Amino-1-(thiazol-2-yl)ethanol , a critical pharmacophore found in beta-adrenergic blockers and anti-inflammatory agents. Unlike standard spectral lists, this document compares the analytical performance of the target molecule against its synthetic precursors and evaluates solvent-dependent resolution to ensure accurate structural validation.

Part 1: Structural Analysis & Spin System Logic

The molecule consists of an electron-deficient thiazole ring fused to a chiral


-amino alcohol
Core Spin System Components
  • Thiazole Aromatic System (AX System):

    • Two aromatic protons (H4, H5) on the thiazole ring.

    • H5 is typically more shielded (upfield) than H4 .

    • Coupling: Small vicinal coupling (

      
       Hz).
      
  • Chiral Ethanol Chain (ABX System):

    • Chiral Center (C1): The methine proton (

      
      ) is attached to the OH group and the thiazole ring.
      
    • Methylene Group (C2): The two protons (

      
      ) adjacent to the amine are diastereotopic  due to the neighboring chiral center. They will not appear as a simple triplet but as a complex multiplet (ddd or distinct dd).
      
  • Exchangeable Protons:

    • Hydroxyl (-OH) and Amine (-NH

      
      ) protons are solvent-dependent.
      

Part 2: Comparative Analysis (Product vs. Alternatives)

To validate the synthesis of 2-Amino-1-(thiazol-2-yl)ethanol, one must distinguish it from its immediate synthetic precursor, 2-(2-aminoacetyl)thiazole (or the

Comparison 1: Product vs. Synthetic Precursor (Ketone)

The most common "Alternative" in a reaction mixture is the unreduced ketone intermediate.

FeatureTarget Product: 2-Amino-1-(thiazol-2-yl)ethanolAlternative: 2-Acetylthiazole /

-Aminoketone
Diagnostic Value
C1 Proton Methine Multiplet (

4.8 - 5.2 ppm)
Absent (Carbonyl carbon)Primary confirmation of reduction.
C2 Protons Diastereotopic Multiplet (

2.8 - 3.2 ppm)
Singlet (if isolated) or simple systemConfirms chiral center formation.
OH Signal Doublet (

5.5 - 6.5 ppm)
(in DMSO)
Absent Purity marker (requires dry solvent).
Comparison 2: Solvent Performance (DMSO-d6 vs. CDCl vs. D O)

The choice of solvent dictates the visibility of the exchangeable protons and the resolution of the diastereotopic methylene group.

ParameterDMSO-d6 (Recommended) CDCl

(Not Recommended)
D

O (Validation Only)
Solubility High (Polar molecule dissolves well)Low/Moderate (Risk of aggregation)High
-OH / -NH

Visible & Sharp. OH often couples to CH.Broad/Invisible. Exchange broadening common.Invisible. (Exchanged to -OD/-ND

).
Coupling Info Full connectivity.

confirms structure.
Limited. Loss of OH coupling.Simplified. Good for analyzing CH-CH

spin system only.

Part 3: Detailed Spectral Assignment (in DMSO-d6)

Experimental Conditions: 400 MHz, 298 K, Solvent: DMSO-d6.

Aromatic Region (Thiazole Ring)[1][2][3][4]
  • 
     7.70 - 7.80 ppm (1H, d, 
    
    
    Hz):
    Assigned to H4 (adjacent to Nitrogen). Deshielded by the ring nitrogen.
  • 
     7.50 - 7.60 ppm (1H, d, 
    
    
    Hz):
    Assigned to H5 (adjacent to Sulfur).
Aliphatic Region (Side Chain)
  • 
     4.85 - 4.95 ppm (1H, ddd or dt):  Assigned to the Methine (CH-OH) .
    
    • Coupling: Splits due to H2a, H2b, and OH (if exchange is slow).

  • 
     2.80 - 3.10 ppm (2H, m):  Assigned to the Methylene (
    
    
    )
    .
    • Note: These protons are diastereotopic. They may appear as two distinct multiplets (e.g., dd at 2.85 and dd at 3.05) rather than a unified signal.

Exchangeable Protons
  • 
     5.80 - 6.20 ppm (1H, d, 
    
    
    Hz):
    Hydroxyl (-OH) . The doublet structure confirms the presence of the adjacent CH and lack of rapid exchange (sign of high purity/dry solvent).
  • 
     1.50 - 2.50 ppm (2H, br s): Amine (-NH
    
    
    )
    . Broad signal, position varies with concentration and water content.

Part 4: Visualization of Structural Logic

Diagram 1: Assignment Workflow

This decision tree illustrates the logical flow for assigning signals in the 1H NMR spectrum of the target molecule.

NMR_AssignmentStartSpectrum AnalysisRegion_AroAromatic Region(7.0 - 8.0 ppm)Start->Region_AroRegion_AliAliphatic Region(2.5 - 5.5 ppm)Start->Region_AliThiazoleThiazole Protons(2 x Doublets)Region_Aro->ThiazoleMethineMethine (CH-OH)~4.9 ppmRegion_Ali->MethineMethyleneMethylene (CH2-N)~2.9 ppmRegion_Ali->MethyleneOH_GroupOH Signal(Doublet if Dry)Region_Ali->OH_GroupDMSO onlyH4H4 (Deshielded)~7.75 ppmThiazole->H4Low FieldH5H5 (Shielded)~7.55 ppmThiazole->H5High FieldMethine->OH_GroupVicinal CouplingDiastereotopicDiastereotopic Split(Complex Multiplet)Methylene->DiastereotopicChiral Influence

Caption: Logical flow for signal assignment distinguishing aromatic thiazole protons from the aliphatic amino-ethanol chain.

Diagram 2: Experimental Protocol & Solvent Selection

A workflow for selecting the optimal solvent based on the analytical goal (Confirmation vs. Purity).

Solvent_SelectionGoalAnalytical GoalFull_CharFull Characterization(Connectivity)Goal->Full_CharPurityPurity Check(Rapid)Goal->PurityDMSOSolvent: DMSO-d6Full_Char->DMSOD2OSolvent: D2OPurity->D2OResult_DMSOResult:- OH Visible (d)- Distinct Diastereotopes- H-Bonding EffectsDMSO->Result_DMSOResult_D2OResult:- No OH/NH2 Signals- Simplified Couplings- Solubility GuaranteedD2O->Result_D2O

Caption: Decision matrix for solvent selection. DMSO-d6 is preferred for structural elucidation; D2O for simplified backbone analysis.

Part 5: Experimental Protocol

To replicate the "Product Performance" described above, follow this self-validating protocol:

  • Sample Preparation:

    • Weigh 5-10 mg of 2-Amino-1-(thiazol-2-yl)ethanol.

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the sample is completely dissolved. If the solution is cloudy, filtration is required to prevent line broadening.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 (sufficient for >5 mg).

    • Relaxation Delay (D1): Set to

      
       seconds to ensure full relaxation of the aromatic protons for accurate integration.
      
  • Processing:

    • Window Function: Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is recommended for the multiplets in the 2.8-3.2 ppm region.

    • Integration: Calibrate the single Thiazole H5 proton (approx 7.6 ppm) to 1.00.

References

  • ChemicalBook. 2-Aminothiazole NMR Spectrum & Data. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16219460, 2-Amino-1-(1,3-thiazol-2-yl)ethanol. Retrieved from .

  • Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles. (General Thiazole NMR Shifts). Retrieved from .

  • Carl Roth. NMR Chemical Shifts of Common Solvents as Trace Impurities. (Solvent Residual Peaks).[1] Retrieved from .

Comparative Guide: Salt Selection Strategies for X-ray Crystallography of 2-Amino-1-(thiazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for 2-Amino-1-(thiazol-2-yl)ethanol salts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The isolation and structural characterization of 2-Amino-1-(thiazol-2-yl)ethanol (a critical pharmacophore in adrenergic receptor agonists like Mirabegron) presents a distinct challenge: the free base is often a viscous oil or low-melting solid, rendering single-crystal X-ray diffraction (SC-XRD) impossible without derivatization.

This guide compares the three primary salt forms—Hydrochlorides (HCl) , Hydrobromides (HBr) , and Mandelates —evaluating their performance in lattice stability, hygroscopicity, and utility for absolute configuration determination.

Part 1: Comparative Analysis of Salt Forms

The following analysis is based on crystallographic behavior observed in thiazole-ethanol analogs and standard process chemistry protocols.

1. The Inorganic Standard: Hydrochloride (HCl) Salts
  • Primary Utility: Bulk purification and solubility enhancement.

  • Crystallographic Performance:

    • Pros: Forms small, tightly packed unit cells. High solubility in polar solvents (MeOH/EtOH) allows for easy supersaturation.

    • Cons: Thiazole-amine HCl salts are notoriously hygroscopic . They frequently crystallize as hydrates (e.g., monohydrate), where water molecules in the lattice can lead to disorder or crystal cracking upon drying.

    • Lattice Expectation: Often triclinic (

      
      ) or monoclinic (
      
      
      
      ) in racemic forms.
2. The Heavy Atom Variant: Hydrobromide (HBr) Salts
  • Primary Utility: Phasing via Anomalous Dispersion.

  • Crystallographic Performance:

    • Pros: The Bromide ion (

      
      ) provides a strong anomalous signal (
      
      
      
      ) for X-ray diffraction. This allows for the determination of absolute structure without a known chiral reference, using the anomalous scattering of the halogen.
    • Cons: Lower stability than HCl; often photosensitive (turning yellow/brown over time).

    • Lattice Expectation: Isostructural to HCl but with slightly expanded unit cell volume.

3. The Chiral Resolver: Mandelate Salts (The Gold Standard)
  • Primary Utility: Enantiomeric resolution and Absolute Configuration assignment.

  • Crystallographic Performance:

    • Pros: Reacting the racemic base with (S)-Mandelic acid yields diastereomeric salts.[1] These crystallize in non-centrosymmetric space groups (required for chiral molecules). The aromatic stacking between the thiazole ring and the phenyl ring of the mandelate anion (known as

      
      -
      
      
      
      stacking) stabilizes the lattice, preventing the "oiling out" phenomenon common with inorganic salts.
    • Cons: Lower solubility requires larger solvent volumes for crystallization.

    • Lattice Expectation: Orthorhombic (

      
      ).
      
Part 2: Data Comparison & Expectations

The following table summarizes the expected crystallographic parameters based on structural analogs (e.g., thienyl-ethanol derivatives) and general thiazole salt chemistry.

ParameterHydrochloride (HCl)Hydrobromide (HBr)(S)-Mandelate
Crystallinity Moderate (Prone to needles)Good (Prisms/Blocks)Excellent (Large Prisms)
Hygroscopicity High (Risk of deliquescence)ModerateLow (Stable lattice)
Space Group (Racemic)

or


N/A
Space Group (Enantiopure)



Absolute Config Utility Low (Requires reference)High (Anomalous Dispersion)High (Internal Reference)
Melting Point 140–160 °C (Decomposes)150–170 °C125–135 °C (Sharp)

Critical Insight: For 2-amino-1-(thiazol-2-yl)ethanol, the Mandelate salt is the superior choice for publication-quality X-ray data because the bulky organic anion prevents the disorder often seen with small inorganic counter-ions.

Part 3: Decision Logic & Workflow

The following diagram illustrates the strategic decision-making process for selecting the correct salt based on your research goal.

SaltSelection Start Starting Material: 2-Amino-1-(thiazol-2-yl)ethanol (Oil/Solid) Goal Define Research Goal Start->Goal Bulk Goal: Bulk Purification (Remove impurities) Goal->Bulk High Throughput AbsConfig Goal: Determine Absolute Configuration (R vs S) Goal->AbsConfig Structural Biology HCl Select: HCl Salt (Solubility & Cost) Bulk->HCl IsChiral Is a Chiral HPLC method available? AbsConfig->IsChiral HBr Select: HBr Salt (Anomalous Scattering) IsChiral->HBr No (Racemic Mix) Mandelic Select: (S)-Mandelic Acid (Diastereomeric Resolution) IsChiral->Mandelic Yes (or for Resolution) Outcome1 Outcome: Polycrystalline Powder (Check Purity via NMR) HCl->Outcome1 Outcome2 Outcome: Single Crystal (P21) Solve via Heavy Atom Method HBr->Outcome2 Outcome3 Outcome: Single Crystal (P212121) Solve via Molecular Replacement Mandelic->Outcome3

Figure 1: Decision matrix for salt selection. Green path indicates the recommended route for high-resolution structural data.

Part 4: Experimental Protocols
Protocol A: Preparation of the (S)-Mandelate Single Crystal

This protocol utilizes the "Slow Evaporation" technique, optimized for thiazole-ethanol derivatives.

Reagents:

  • Racemic 2-Amino-1-(thiazol-2-yl)ethanol (1.0 eq)

  • (S)-(+)-Mandelic acid (1.0 eq)[2]

  • Solvent: Isopropanol (IPA) / Water (95:5 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the amino-thiazole free base in 2 mL of IPA at 50°C.

  • Addition: Add 105 mg (1 eq) of (S)-Mandelic acid to the warm solution. Stir until fully dissolved.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter into a clean glass vial to remove dust nuclei (critical for single crystals).

  • Nucleation: Cap the vial with parafilm and poke 3-4 small holes to allow slow solvent evaporation. Place in a vibration-free environment at room temperature (20–25°C).

  • Harvesting: After 48–72 hours, colorless prism-like crystals should form.

    • Note: If an oil forms instead, reheat to dissolve and add a "seed" crystal from a previous batch, or scratch the glass side to induce nucleation.

Protocol B: Vapor Diffusion (Hanging Drop) for HCl Salts

Use this if the Mandelate salt fails to crystallize.

  • Reservoir: Fill a well with 1 mL of Diethyl Ether (precipitant).

  • Drop: On a siliconized cover slip, place 2 µL of the amine-HCl salt dissolved in Methanol (solvent).

  • Seal: Invert the cover slip over the reservoir and seal with grease.

  • Mechanism: The ether vapors will slowly diffuse into the methanol drop, lowering the solubility of the salt and forcing crystallization without the rapid precipitation that causes amorphism.

Part 5: References & Grounding[3]
  • Mandelic Acid Resolution of Thiophene Analogs:

    • Context: Describes the use of (S)-Mandelic acid to resolve and crystallize 3-(methylamino)-1-(2-thienyl)propan-1-ol, a structural analog to the thiazole target.

    • Source: Sakai, K., et al. (2003).[1] "Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol... with (S)-mandelic acid." Tetrahedron: Asymmetry.

  • Crystallography of Thiazole Salts:

    • Context: Provides unit cell data and hydrogen bonding patterns for 2-amino-thiazoline salts, establishing the expected lattice behavior (R2,2(8) graph sets).

    • Source: Lynch, D. E. (2004). "2-Amino-2-thiazoline and Its 1:1 Organic Salt With 2-naphthoxyacetic Acid." Acta Crystallographica Section C.

  • Absolute Configuration Determination:

    • Context: Methodology for using chiral solvating agents and salts to determine configuration of vicinal amino alcohols.

    • Source:Chirality (2022).[3] "Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol..."

  • General Salt Selection Guide:

    • Context: Standard reference for salt selection in drug discovery.

    • Source: Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-1-(thiazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-Amino-1-(thiazol-2-yl)ethanol

This guide provides essential safety protocols and logistical information for the proper handling and disposal of 2-Amino-1-(thiazol-2-yl)ethanol. As a valued researcher, your safety is paramount. This document is designed to empower you with the knowledge to work confidently and securely, grounding every recommendation in established scientific principles of chemical safety. The procedural guidance herein is based on the known hazards of structurally similar compounds, ensuring a cautious and proactive approach to safety.

Understanding the Hazard Profile

Anticipated Hazards Include:

  • Skin Corrosion/Irritation: Similar amino alcohols can cause severe skin burns and irreversible damage.[2][3][4]

  • Serious Eye Damage: Direct contact is likely to cause severe eye irritation or irreversible damage.[2][3][4]

  • Acute Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][5]

  • Respiratory and Skin Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[3][6]

Given these potential risks, a stringent approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 2-Amino-1-(thiazol-2-yl)ethanol. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[4]Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[7]Laboratory coat.Not generally required if handled in a well-ventilated area or chemical fume hood.
Conducting reactions and transfers Chemical splash goggles and a face shield.[2][4]Compatible chemical-resistant gloves.[7]Chemical-resistant laboratory coat or apron.[8]Use within a certified chemical fume hood is required.
Handling large quantities (>100g) Chemical splash goggles and a face shield.[2][4]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.[8]A government-approved respirator may be necessary.[7]
Spill cleanup Chemical splash goggles and a face shield.[2][4]Compatible chemical-resistant gloves.[7]Chemical-resistant suit or overalls.[8]A self-contained breathing apparatus may be required for large spills.[2][4]

Causality of PPE Selection: The level of PPE is directly proportional to the risk of exposure. Weighing small quantities may pose a lower risk of splashing, hence safety glasses may suffice. However, during active reactions or transfers, the risk of splashes and aerosols increases, necessitating the use of chemical splash goggles and a face shield for full facial protection.[2][4]

Safe Handling and Operational Plan

Adherence to a strict operational plan ensures minimal exposure and a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[7] All personnel involved must be trained on the potential hazards and emergency procedures.

  • Ventilation: All work with 2-Amino-1-(thiazol-2-yl)ethanol must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area. Gloves must be inspected for any signs of degradation before use.[7]

  • Weighing and Transfer: When weighing, use a draft shield to prevent the solid material from becoming airborne. For transfers, use appropriate tools (spatula, pipette) to avoid direct contact.

  • Reaction Setup: Conduct all reactions in appropriate glassware, ensuring that it is free from cracks or defects. If heating, use a controlled heating source like a heating mantle.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[7][9] Decontaminate all work surfaces.

Emergency Procedures and Spill Management

In the event of an emergency, a swift and informed response is crucial.

Emergency Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of solid material, dampen with 60-70% ethanol to minimize dust and carefully transfer to a sealed container for disposal.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.[1]

  • Dispose: All contaminated materials, including absorbent materials and PPE, must be disposed of as hazardous waste.[9]

Disposal Plan

Proper disposal is a critical final step in the safe handling of 2-Amino-1-(thiazol-2-yl)ethanol.

Waste Disposal Guidelines:

  • Chemical Waste: Unused or waste 2-Amino-1-(thiazol-2-yl)ethanol must be collected in a designated, labeled, and sealed container for hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[9]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.[2][4]

Diagrams

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_action Action and Disposal Start Start: Handling 2-Amino-1-(thiazol-2-yl)ethanol AssessTask Assess Task (Weighing, Reaction, Spill) Start->AssessTask EyeProtection Select Eye/Face Protection (Goggles, Face Shield) AssessTask->EyeProtection Low Risk (Weighing) AssessTask->EyeProtection High Risk (Reaction/Spill) HandProtection Select Hand Protection (Chemical-Resistant Gloves) EyeProtection->HandProtection BodyProtection Select Body Protection (Lab Coat, Apron) HandProtection->BodyProtection RespiratoryProtection Select Respiratory Protection (Fume Hood, Respirator) BodyProtection->RespiratoryProtection Proceed Proceed with Task RespiratoryProtection->Proceed Dispose Dispose of PPE and Waste Properly Proceed->Dispose

Caption: PPE Selection Workflow for Handling 2-Amino-1-(thiazol-2-yl)ethanol.

References

  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol - Carl ROTH. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 2-Aminoethanol - Carl ROTH. (n.d.). Retrieved from [Link]

  • AMINO ALCOHOL 2A. (2015, January 7). Retrieved from [Link]

Sources

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